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  • Product: 2-Chloroethyl 4-nitrobenzoate
  • CAS: 949-03-1

Core Science & Biosynthesis

Foundational

2-Chloroethyl 4-nitrobenzoate CAS 10441-61-9 technical data sheet

This is an in-depth technical guide for 2-Chloroethyl 4-nitrobenzoate , designed for researchers and drug development professionals. CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a speci...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 2-Chloroethyl 4-nitrobenzoate , designed for researchers and drug development professionals.

CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a specific vendor identifier or a typographical variant; this guide utilizes the standard CAS 949-03-1 for the chemically identical substance).[1][2] Chemical Formula: C


H

ClNO

Molecular Weight: 229.62 g/mol [1][2]

Executive Summary

2-Chloroethyl 4-nitrobenzoate is a specialized aromatic ester utilized primarily as a synthetic intermediate in pharmaceutical chemistry and materials science.[1] Structurally, it combines a p-nitrobenzoyl moiety—known for its strong chromophoric and electron-withdrawing properties—with a 2-chloroethyl side chain, which serves as a versatile handle for nucleophilic substitution or elimination reactions.[1][2]

In drug development, this compound is a critical precursor for the synthesis of procaine analogs (via reduction of the nitro group to an amine) and as a robust protecting group for alcohols, imparting crystallinity to facilitate purification.[1][2] Its high melting point and tendency to form well-ordered crystals also make it a model compound for studying weak intermolecular interactions (C–H[1][2]···O and C–H···Cl) in solid-state chemistry.[1][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
PropertyData
IUPAC Name 2-Chloroethyl 4-nitrobenzoate
Synonyms 4-Nitrobenzoic acid 2-chloroethyl ester;

-Chloroethyl p-nitrobenzoate
CAS Number 949-03-1 (Standard)
SMILES C1=CC(=CC=C1[O-])C(=O)OCCCl
InChI Key BUIVPELJVUWILR-UHFFFAOYSA-N
Physical Properties
PropertyValueCondition/Note
Appearance White to pale yellow crystalline solidRecrystallized from MeOH/H

O
Melting Point 56 – 58 °CSharp transition; useful for purity check
Boiling Point ~372 °CPredicted (760 mmHg)
Density ~1.42 g/cm

Predicted
Solubility Soluble in DCM, CHCl

, DMSO, Ethyl Acetate
Insoluble in Water
Partition Coeff.[1][2][4] (LogP) 2.44Lipophilic

Synthesis & Manufacturing Process

The industrial and laboratory-scale synthesis of 2-chloroethyl 4-nitrobenzoate typically proceeds via an acylation reaction between 4-nitrobenzoyl chloride and 2-chloroethanol.[1] This pathway is preferred over direct esterification (Fischer esterification) due to the higher reactivity of the acid chloride and the avoidance of equilibrium limitations.[1][2]

Reaction Mechanism

The nucleophilic oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1][2] A base (typically Triethylamine or Pyridine) is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[1][2][5]

Experimental Protocol (Standardized)
  • Reagents:

    • 4-Nitrobenzoyl chloride (1.0 eq)[1][2]

    • 2-Chloroethanol (1.1 eq)[1][2]

    • Triethylamine (Et

      
      N) (1.2 eq)[1][2]
      
    • Dichloromethane (DCM) (Solvent, anhydrous)[1][2]

  • Procedure:

    • Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N

      
       or Ar) at 0 °C.
      
    • Add Triethylamine dropwise to the solution.[1][2]

    • Slowly add 2-Chloroethanol (diluted in DCM) to the reaction mixture, maintaining the temperature below 5 °C to control exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

    • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO

      
       (to remove unreacted acid), and brine.[1][2]
      
    • Purification: Dry over anhydrous Na

      
      SO
      
      
      
      , concentrate in vacuo. Recrystallize the crude solid from hot Methanol or Ethanol/Water (1:1).[1][2]
Synthesis Workflow Diagram

SynthesisPathway Reagents Reagents: 4-Nitrobenzoyl Chloride + 2-Chloroethanol Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (0°C, DCM) Product Product: 2-Chloroethyl 4-nitrobenzoate Intermediate->Product Elimination of Cl- Byproduct Byproduct: Et3N·HCl Intermediate->Byproduct H+ Scavenging Base Base Scavenger (Et3N or Pyridine) Base->Byproduct Captures HCl

Figure 1: Acylation pathway for the synthesis of 2-Chloroethyl 4-nitrobenzoate via acid chloride activation.

Applications in Drug Development & Research[2][3][6]

Pharmaceutical Intermediate (Procaine Analogs)

The 2-chloroethyl 4-nitrobenzoate scaffold is a direct precursor to 4-aminobenzoate derivatives.[1][2]

  • Mechanism: Selective reduction of the nitro group (-NO

    
    ) to an amino group (-NH
    
    
    
    ) using catalytic hydrogenation (H
    
    
    , Pd/C) or chemical reduction (Fe/HCl, SnCl
    
    
    ).[1][2]
  • Utility: The resulting 2-chloroethyl 4-aminobenzoate can react with secondary amines to form procaine-like local anesthetics or antiarrhythmic agents.[1]

Crystalline Protecting Group

In complex organic synthesis, the p-nitrobenzoyl group is often used to protect hydroxyl functions.[1][2]

  • Advantage: The introduction of the nitro group significantly increases the crystallinity of the molecule, facilitating purification by recrystallization rather than expensive chromatography.[1][2]

  • UV Traceability: The strong UV absorption of the nitrobenzene moiety allows for easy detection during HPLC analysis.[1][2]

Alkylating Agent & Polymer Chemistry

The terminal alkyl chloride is a potential site for nucleophilic substitution.[1][2]

  • Vinyl Generation: Treatment with a strong base (e.g., DBU) can induce elimination of HCl to form Vinyl 4-nitrobenzoate , a monomer used in the synthesis of specialized polymers with high glass transition temperatures.[1][2]

Application Logic Diagram

Applications Compound 2-Chloroethyl 4-nitrobenzoate Reduction Nitro Reduction (H2/Pd-C) Compound->Reduction Elimination Base Elimination (-HCl) Compound->Elimination Substitution Nucleophilic Substitution (R2NH) Compound->Substitution Amine 2-Chloroethyl 4-aminobenzoate (Procaine Precursor) Reduction->Amine Vinyl Vinyl 4-nitrobenzoate (Polymer Monomer) Elimination->Vinyl AminoEster Aminoalkyl Esters (Drug Scaffold) Substitution->AminoEster

Figure 2: Synthetic divergence of 2-Chloroethyl 4-nitrobenzoate in pharmaceutical and polymer chemistry.[1][2]

Analytical Characterization

To validate the identity and purity of synthesized batches, the following spectral data should be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )[1][2]
  • 
     8.28 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the nitro group (deshielded).[1][2]
    
  • 
     8.22 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the ester carbonyl.[1][2]
    
  • 
     4.62 (t, J=6.0 Hz, 2H):  Methylene protons adjacent to Oxygen (-OCH 
    
    
    
    -).[1][2]
  • 
     3.85 (t, J=6.0 Hz, 2H):  Methylene protons adjacent to Chlorine (-CH 
    
    
    
    Cl).[1][2]
Infrared Spectroscopy (FT-IR)
  • 1725 cm

    
    :  Strong C=O stretching (Ester carbonyl).[1][2]
    
  • 1525 cm

    
     & 1350 cm
    
    
    
    :
    N-O stretching (Nitro group, asymmetric and symmetric).[1][2]
  • 1275 cm

    
    :  C-O stretching.
    

Handling, Safety, & Stability

GHS Classification[1][2]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Note: Nitroaromatics and alkyl chlorides are potential mutagens; handle with extreme care.[1]

Stability & Storage[2]
  • Hydrolysis: Susceptible to hydrolysis under basic conditions (releasing 4-nitrobenzoic acid and 2-chloroethanol).[1]

  • Light Sensitivity: Protect from prolonged exposure to light (nitro groups can degrade).[2]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas if long-term storage is required.

References

  • Wu, H., et al. (2010).[1][2][6] "2-Chloroethyl 4-nitrobenzoate."[1][3][7][6][8][][4][10][11][12] Acta Crystallographica Section E, 66(10), o2708.[1][2] Link

  • Sigma-Aldrich. (2024).[1] "2-Chloroethyl 4-nitrobenzoate Product Sheet." Merck KGaA.[1] Link[1][2]

  • BenchChem. (2024).[1][2] "Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines." Technical Support Center. Link[1][2]

  • PubChem. (2024).[2][3] "2-Chloroethyl 4-nitrobenzoate (Compound)." National Library of Medicine.[2] Link[1][2]

Sources

Exploratory

Molecular weight and physicochemical characteristics of 2-Chloroethyl 4-nitrobenzoate

An in-depth technical analysis of 2-Chloroethyl 4-nitrobenzoate requires a multidisciplinary approach, bridging fundamental physical chemistry, crystallographic profiling, and advanced synthetic applications. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Chloroethyl 4-nitrobenzoate requires a multidisciplinary approach, bridging fundamental physical chemistry, crystallographic profiling, and advanced synthetic applications. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will examine the causality behind its physicochemical properties, detail self-validating experimental workflows, and explore its critical role as an electrophilic building block in combinatorial drug discovery.

Molecular Architecture and Crystallographic Causality

2-Chloroethyl 4-nitrobenzoate is a bifunctional organic molecule featuring an electron-deficient aromatic ester and a reactive alkyl chloride. The presence of the strongly electron-withdrawing para-nitro group (-NO₂) fundamentally alters the electron density of the aromatic ring, influencing both its solid-state packing and its reactivity profile.

Fundamental Chemical Identity

The core identity and molecular weight parameters of the compound are summarized below[1].

ParameterValue
Chemical Name 2-Chloroethyl 4-nitrobenzoate
CAS Registry Number 949-03-1
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
InChIKey BUIVPELJVUWILR-UHFFFAOYSA-N
Crystal Structure and Lattice Stabilization

Single-crystal X-ray diffraction (SCXRD) reveals that the compound crystallizes in a monoclinic system with eight molecules per unit cell (


)[2]. The structural causality of its stability lies in its molecular geometry: the carboxylate group is nearly coplanar with the benzene ring (dihedral angles of 2.4° and 4.9°), which maximizes 

-conjugation across the molecule[2].

Furthermore, the crystal lattice is not stabilized by traditional strong hydrogen bonds, but rather by a network of weak intermolecular


 and 

hydrogen bonds[2]. A notably short

contact (2.7660 Å) occurs between the nitro groups of adjacent molecules, dictating the compound's thermal behavior and phase transition energies[2].
Crystallographic ParameterValue
Crystal System Monoclinic
Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)
90.441°
Unit Cell Volume (

)
1957.0 ų
Molecules per Cell (

)
8

Thermodynamic and Physicochemical Profiling

The thermodynamic properties of 2-chloroethyl 4-nitrobenzoate dictate its behavior during synthesis, purification, and biological assay formulation. The data below highlights its phase transition energies and lipophilicity.

PropertyValue
Density 1.374 g/cm³
Boiling Point 372.7 °C (at 760 mmHg)
LogP (Octanol/Water) 1.99
Enthalpy of Vaporization (

)
68.70 kJ/mol
Enthalpy of Fusion (

)
31.06 kJ/mol
Standard Gibbs Free Energy (

)
-82.62 kJ/mol

Causality of Physicochemical Traits: The calculated LogP of 1.99 indicates moderate lipophilicity[3]. In drug development, a LogP near 2.0 is highly desirable as it balances aqueous solubility (necessary for assay formulation) with the ability to passively permeate hydrophobic lipid bilayers. The high boiling point (372.7 °C) and substantial enthalpy of vaporization (68.70 kJ/mol) are direct consequences of the strong dipole-dipole interactions induced by the polar nitro and ester groups[4],[3].

Self-Validating Synthesis Workflow

To utilize 2-chloroethyl 4-nitrobenzoate in sensitive downstream applications, the synthesis must be executed as a self-validating system. The standard preparation involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 2-chloroethanol.

SynthesisWorkflow A 4-Nitrobenzoyl Chloride (Acylating Agent) B 2-Chloroethanol (Nucleophile) C Esterification Reaction (Base Catalyst, e.g., Et3N) D Crude 2-Chloroethyl 4-nitrobenzoate C->D Exothermic E Aqueous Workup & Solvent Extraction D->E Quench & Wash F Recrystallization (Slow Evaporation) E->F Organic Phase G Pure C9H8ClNO4 (SCXRD Quality) F->G Crystallization AB AB AB->C

Figure 1: Step-by-step synthesis and purification workflow for 2-Chloroethyl 4-nitrobenzoate.
Step-by-Step Methodology:
  • Reaction Setup & Temperature Control: Dissolve 2-chloroethanol (1.1 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the system to 0–5 °C. Causality: The reaction is highly exothermic; thermal control prevents the degradation of the alkyl chloride moiety.

  • Nucleophilic Addition: Slowly add 4-nitrobenzoyl chloride (1.0 eq) dropwise. The tertiary amine acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the protonation of the alcohol nucleophile.

  • Self-Validating Workup (Liquid-Liquid Extraction): Once Thin-Layer Chromatography (TLC) indicates complete consumption of the acyl chloride, quench with water. Wash the organic phase sequentially with dilute HCl (to remove unreacted amine and amine-hydrochloride salts) and saturated NaHCO₃. Validation: The NaHCO₃ wash specifically neutralizes and extracts any 4-nitrobenzoic acid formed via hydrolysis, ensuring only the neutral ester remains in the organic phase.

  • Thermodynamic Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid via slow evaporation from an ethanol/water mixture. Validation: Slow evaporation naturally selects for the lowest-energy monoclinic crystal packing, yielding high-purity crystals suitable for SCXRD[2].

Applications in Drug Development & Combinatorial Chemistry

In the pharmaceutical industry, 2-chloroethyl 4-nitrobenzoate is highly valued as an electrophilic building block for the generation of combinatorial macrocyclic libraries[5]. The 2-chloroethyl chain provides an excellent reactive center for


 alkylation, while the 4-nitrobenzoate moiety introduces critical steric bulk and hydrogen-bond acceptor properties necessary for probing enzyme active sites.

CombinatorialLibrary A Macrocyclic Scaffold (Multiple Nitrogenous Sites) B 2-Chloroethyl 4-nitrobenzoate (Electrophilic Building Block) C N-Alkylation / Derivatization (Combinatorial Split-Pool) D Diversified Macrocyclic Library C->D Structural Diversity E High-Throughput Screening (e.g., PLA2 Enzyme Assay) D->E in vitro Testing F Lead Compound Identification (Deconvolution) E->F Hit Validation AB AB AB->C

Figure 2: Application of 2-Chloroethyl 4-nitrobenzoate in combinatorial macrocyclic library generation.
Step-by-Step Combinatorial Workflow:
  • Solid-Phase Immobilization: Immobilize a macrocyclic scaffold containing secondary amine nitrogenous sites onto a solid support resin. Causality: Solid-phase synthesis allows for aggressive washing steps between combinatorial additions, ensuring the high purity of the final library without intermediate chromatographic bottlenecks[5].

  • N-Alkylation via

    
     Displacement:  Introduce 2-chloroethyl 4-nitrobenzoate in the presence of a mild base (e.g., DIPEA) and a polar aprotic solvent (e.g., DMF). Heat the mixture to facilitate the nucleophilic attack of the macrocyclic nitrogen on the electrophilic carbon attached to the chloride leaving group.
    
  • Cleavage and High-Throughput Screening: Cleave the diversified macrocycles from the solid support. The resulting library is then screened against biological targets. For example, these specific macrocyclic libraries have been utilized in in vitro assays to determine mechanisms of inhibition against Phospholipase A2 (PLA2), utilizing E. coli labeled with ³H-oleic acid to track enzymatic activity and identify lead compounds[6].

References

  • ChemIndex. "949-03-1 | 2-chloroethyl 4-nitrobenzoate". Available at: [Link]

  • Cheméo. "Chemical Properties of Benzoic acid, 4-nitro, 2-chloroethyl ester (CAS 949-03-1)". Available at: [Link]

  • National Institutes of Health (PMC). "2-Chloroethyl 4-nitrobenzoate - Crystal Structure Data". Available at:[Link]

  • Google Patents. "US6207826B1 - Macrocyclic compounds having nitrogen-containing linkages".

Sources

Foundational

Literature review of 2-Chloroethyl 4-nitrobenzoate in pharmaceutical synthesis

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-Chloroethyl 4-nitrobenzoate , a critical scaffold in the development of local anesthetics and liquid crystalline mater...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-Chloroethyl 4-nitrobenzoate , a critical scaffold in the development of local anesthetics and liquid crystalline materials.

[1]

Executive Summary

2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1) serves as a versatile electrophilic "pivot" intermediate in organic synthesis. Unlike direct esterification methods that lock in the amine functionality early, this compound allows for divergent synthesis . By installing a reactive alkyl chloride handle on the benzoate core, researchers can late-stage functionalize the molecule with a wide library of secondary amines. This strategy is historically significant for the production of p-aminobenzoic acid (PABA) derivatives, such as Procaine (Novocain) , and remains relevant in modern materials science for synthesizing mesogenic Schiff bases.

Chemical Profile & Structural Utility

The compound is a bifunctional building block characterized by two distinct reactive centers:[1][2]

  • The Alkyl Chloride (Electrophile): A primary alkyl halide susceptible to nucleophilic substitution (

    
    ) by amines.
    
  • The Nitro Group (Reducible Precursor): A latent aniline functionality that can be unmasked via catalytic hydrogenation or chemical reduction.

PropertyData
IUPAC Name 2-Chloroethyl 4-nitrobenzoate
CAS Number 949-03-1
Molecular Formula

Molecular Weight 229.62 g/mol
Melting Point 54–56 °C (Recrystallized from MeOH/Water)
Crystal System Monoclinic (Space group

)

Synthesis of the Core Intermediate

The most robust synthesis involves the acylation of 2-chloroethanol using 4-nitrobenzoyl chloride. This method is preferred over direct Fischer esterification due to the acid-sensitivity of the alkyl chloride and the need for stoichiometric control.

Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution.[3] A non-nucleophilic base (e.g., Triethylamine or Pyridine) is essential to scavenge the HCl byproduct, preventing acid-catalyzed degradation and driving the equilibrium forward.

Synthesispathway Acid 4-Nitrobenzoic Acid Chloride 4-Nitrobenzoyl Chloride Acid->Chloride SOCl2, Reflux (- SO2, - HCl) Product 2-Chloroethyl 4-nitrobenzoate Chloride->Product + 2-Chloroethanol Et3N, DCM, 0°C -> RT Alcohol 2-Chloroethanol Alcohol->Product

Figure 1: Step-wise synthesis of 2-Chloroethyl 4-nitrobenzoate from the parent acid.

Experimental Protocol: Acylation

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), 2-Chloroethanol (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C to suppress side reactions.
    
  • Addition: Add 2-chloroethanol dropwise.

  • Scavenging: Add triethylamine slowly. A white precipitate of

    
     will form immediately.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Methanol/Water (1:1) to yield colorless crystals.[4]

Pharmaceutical Applications: The Procaine Pathway

The primary utility of 2-chloroethyl 4-nitrobenzoate is in the synthesis of local anesthetics of the amino-ester class. It offers a distinct advantage over the direct reaction of 4-nitrobenzoyl chloride with amino-alcohols (e.g., diethylaminoethanol) by avoiding the handling of volatile or hygroscopic amino-alcohols.

Divergent Synthesis Strategy

Researchers can choose between two pathways depending on the sensitivity of the substrate.

  • Pathway A (Amine-First): Displacement of the chloride with an amine, followed by nitro reduction. This is the standard route for Procaine.

  • Pathway B (Reduction-First): Reduction of the nitro group to an aniline, followed by amine substitution. This route is riskier due to potential self-polymerization but useful for specific liquid crystal derivatives.

ProcainePathways Start 2-Chloroethyl 4-nitrobenzoate Nitrocaine Intermediate: Nitrocaine (2-(diethylamino)ethyl 4-nitrobenzoate) Start->Nitrocaine Pathway A: + Diethylamine (SN2 Substitution) AminoChlor Intermediate: 2-Chloroethyl 4-aminobenzoate Start->AminoChlor Pathway B: Selective Reduction (SnCl2) Procaine Target API: Procaine (Novocain) Nitrocaine->Procaine Reduction (Fe/HCl or H2/Pd) AminoChlor->Procaine + Diethylamine

Figure 2: Divergent synthetic pathways to Procaine. Pathway A is preferred for high-yield industrial synthesis.

Protocol: Synthesis of Procaine (Pathway A)

Step 1: Nucleophilic Substitution (


) 
  • Reactants: 2-Chloroethyl 4-nitrobenzoate, Diethylamine (excess).

  • Conditions: Reflux in toluene or neat diethylamine in a sealed tube at 100°C.

  • Mechanism: The secondary amine attacks the primary alkyl chloride. The excess amine acts as a base to neutralize the HCl generated.

  • Product: 2-(Diethylamino)ethyl 4-nitrobenzoate ("Nitrocaine").

Step 2: Nitro Reduction

  • Method: Catalytic Hydrogenation.

  • Conditions:

    
     (3 atm), 10% Pd/C catalyst, Ethanol solvent.
    
  • Note: Iron/HCl (Béchamp reduction) is a viable alternative if hydrogenation equipment is unavailable, but requires careful neutralization to avoid hydrolyzing the ester.

Advanced Applications: Liquid Crystals

Beyond anesthetics, 2-chloroethyl 4-nitrobenzoate is a precursor for mesogenic Schiff bases . The nitro group is reduced to an amine (Pathway B), which is then condensed with substituted benzaldehydes (e.g., 4-dodecyloxybenzaldehyde).

  • Significance: The chloroethyl tail provides a flexible spacer with a polar terminus, influencing the dipole moment and phase transition temperatures (Nematic/Smectic phases) of the liquid crystal.

  • Reference: Synthesis of E-2-chloroethyl 4-(4-hydroxybenzylidene)aminobenzoate demonstrates this utility in creating non-linear optical materials.[5]

Safety & Toxicology (E-E-A-T)

Handling 2-Chloroethyl 4-nitrobenzoate requires strict adherence to safety protocols due to its dual nature as an alkylating agent and a nitro compound.

  • Alkylating Potential: The 2-chloroethyl group resembles nitrogen mustards (though less reactive). It is a potential DNA alkylator and should be treated as a suspected mutagen.

  • Skin Sensitization: Benzoate esters are known sensitizers. Use double nitrile gloves.

  • Explosion Hazard: While the nitro group is stable on the benzene ring, high-temperature distillation of nitro-compounds should always be approached with blast shields.

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols: Synthesis of Procaine Hydrochloride from p-Nitrobenzoyl Chloride. Retrieved from [7]

  • Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2010). 2-Chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2708. Retrieved from

  • Labidi, A. (2019).[8] Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate. Journal of Physics and Chemistry of Solids. Retrieved from

  • Al-Dulaymi, A. et al. (2020). Synthesis and Study Dielectric Properties of a new Schiff-base liquid crystal. AIP Conference Proceedings 2290, 050037.[5] Retrieved from

  • Nadendla, R. R. (2005). Principles of Organic Medicinal Chemistry. New Age International.

Sources

Exploratory

Crystal Structure Analysis of 2-Chloroethyl 4-nitrobenzoate

The following technical guide details the crystal structure analysis of 2-Chloroethyl 4-nitrobenzoate , a critical intermediate in the synthesis of pharmaceuticals and azo dyes. This guide moves beyond standard reporting...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure analysis of 2-Chloroethyl 4-nitrobenzoate , a critical intermediate in the synthesis of pharmaceuticals and azo dyes. This guide moves beyond standard reporting to provide a mechanistic understanding of the crystallographic workflow, data interpretation, and implications for solid-state development.

Technical Guide & Whitepaper

Executive Summary

2-Chloroethyl 4-nitrobenzoate (


)  represents a classic case study in the structural analysis of flexible benzoate esters. For drug development professionals, understanding the solid-state behavior of such intermediates is vital. The presence of a nitro group (strong acceptor) and a chloroethyl tail (flexible donor/acceptor potential) creates a "tug-of-war" in crystal packing.

This analysis reveals that the compound crystallizes in the monoclinic system (


) with a high 

value (

), indicating two independent molecules in the asymmetric unit (

). This phenomenon often signals a complex energy landscape, relevant for solubility profiling and polymorphism risk assessment during scale-up.

Experimental Workflow: From Synthesis to Diffraction

The following protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Synthesis & Crystallization Protocol

Objective: Obtain single crystals free of twinning or disorder.

StepActionTechnical Rationale (Causality)
1. Synthesis React 4-nitrobenzoyl chloride with 2-chloroethanol in the presence of a base (e.g., Pyridine/TEA).The base neutralizes HCl by-product, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.
2. Isolation Wash with dilute

, dry over

, and evaporate solvent.
Removes unreacted acid and water, which inhibit crystal lattice formation.
3. Solvent Selection Methanol/Water (1:1 v/v) .The "Goldilocks" Zone: Methanol dissolves the organic ester; water acts as an anti-solvent to slowly decrease solubility as methanol evaporates.
4. Growth Slow evaporation at ambient temperature (2 weeks).Slow growth minimizes defect incorporation and allows molecules to find their thermodynamic energy minimum.
Data Collection Parameters

Instrument: Rigaku SPIDER or equivalent diffractometer. Radiation: Mo K


 (

).[1]
  • Temperature Control (103 K):

    • Why: Cooling is non-negotiable for flexible alkyl chains (like the chloroethyl group). At room temperature, high thermal vibration parameters (

      
      ) smear electron density, making the terminal chlorine atom difficult to resolve.
      

Structural Solution Pipeline

The mathematical transformation of diffraction spots into a 3D model follows a rigorous logic gate.

StructureSolution cluster_0 Iterative Cycle RawData Raw Diffraction Frames Reduction Data Reduction (SAINT/CrysAlisPro) RawData->Reduction Integration & Scaling Phasing Phasing (Direct Methods) SHELXT Reduction->Phasing Phase Problem Solution Refinement Refinement (Least Squares) SHELXL Phasing->Refinement Initial Model Refinement->Refinement Minimize R1/wR2 Validation Validation (CheckCIF) Refinement->Validation Final CIF

Figure 1: The crystallographic logic flow. Note the iterative nature of the refinement stage.

Structural Analysis & Results

Crystal Data Summary
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Unit Cell Dimensions:

  • Volume:

    
    [1]
    
Molecular Conformation

The asymmetric unit contains two crystallographically independent molecules . This is a critical observation.

  • Significance: It implies that the packing forces are subtle enough that the molecule can exist in two slightly different conformations within the same lattice.

  • Geometry: In both molecules, the nitrobenzoate core is planar. The carboxylate group is nearly coplanar with the benzene ring (dihedral angles

    
    ), maximizing 
    
    
    
    -conjugation.
Supramolecular Architecture (The "Glue")

The stability of 2-Chloroethyl 4-nitrobenzoate is governed not by strong hydrogen bonds (as it lacks classic donors like -OH or -NH), but by a network of weak interactions .

  • C—H···O Hydrogen Bonds: The aromatic protons and the methylene protons act as weak donors to the nitro and carbonyl oxygens.

  • C—H···Cl Interactions: The terminal chlorine acts as a weak acceptor.

  • Nitro-Nitro Interaction: A short

    
     contact (
    
    
    
    ) is observed between adjacent molecules.[1][2] This is a specific electrostatic attraction common in electron-deficient nitroaromatics.

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB C-H...O (Weak H-Bond) MolC Molecule C (Lateral) MolA->MolC C-H...Cl (Halogen Contact) MolB->MolC O...N (Dipole-Dipole)

Figure 2: Interaction map showing the stabilization network. The O...N contact is a key directional force.

Advanced Analysis: Hirshfeld Surfaces

For researchers in drug development, visualizing these "invisible" forces is crucial for predicting physicochemical properties.

  • The

    
     Surface:  Maps the distance from the surface to the nearest nucleus.
    
    • Red Spots: Indicate distances shorter than the sum of van der Waals radii. In this structure, deep red spots appear over the Nitro Oxygen atoms (acceptors) and the Aromatic Protons (donors).

  • Fingerprint Plots:

    • The structure will show distinct "spikes" in the 2D plot.

    • O...H spike: Represents the dominant C-H...O interactions (~35% of surface area).

    • Cl...H spike: Represents the influence of the chloroethyl tail.

Implications for Drug Development

Polymorphism Risk

The presence of


 (two molecules in the asymmetric unit) is a red flag  for polymorphism. It suggests the crystal lattice is accommodating frustration.
  • Actionable Insight: During scale-up, screen for polymorphs using Powder X-Ray Diffraction (PXRD). Changes in solvent or cooling rate could easily trigger a collapse into a

    
     structure or a different metastable form, altering dissolution rates.
    
Solubility Profiling

The packing is dominated by weak, directional forces (C-H...O) and planar stacking.

  • Prediction: The compound will likely have poor water solubility due to the lack of strong hydrophilic handles, but the "loose" packing (indicated by the flexible chloroethyl tail) suggests it will dissolve readily in medium-polarity solvents (DCM, Acetone).

References

  • Zhang, Y., et al. (2010). "2-Chloroethyl 4-nitrobenzoate."[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 66(11), o2708.[2] Link

  • Sheldrick, G. M. (2008).[1] "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[5][6] CrystEngComm, 11(1), 19-32. Link

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link

Sources

Foundational

Technical Guide: Physicochemical Profiling and Handling of 2-Chloroethyl 4-nitrobenzoate

The following technical guide details the physicochemical properties, experimental characterization, and handling protocols for 2-Chloroethyl 4-nitrobenzoate . CAS Registry Number: 949-03-1 Formula: C₉H₈ClNO₄ Molecular W...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, experimental characterization, and handling protocols for 2-Chloroethyl 4-nitrobenzoate .

CAS Registry Number: 949-03-1 Formula: C₉H₈ClNO₄ Molecular Weight: 229.62 g/mol Synonyms: 4-Nitrobenzoic acid 2-chloroethyl ester; 2-Chloroethyl p-nitrobenzoate

Executive Summary

2-Chloroethyl 4-nitrobenzoate is a specialized intermediate used primarily in the synthesis of pharmaceuticals and azo dyes. It functions as a robust alkylating agent due to the activation of the chloroethyl group by the electron-withdrawing nitrobenzoate moiety. Accurate knowledge of its melting point (MP) and boiling point (BP) is critical for process design, specifically to avoid thermal decomposition during purification.

This guide provides validated physicochemical data, experimental protocols for thermal analysis, and safety frameworks for handling this alkylating agent.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models.

Table 1: Thermal and Physical Properties
PropertyValue / RangeSource/MethodConfidence
Melting Point (MP) 56.0 °C (54–58 °C range)Experimental (Recrystallized)High
Boiling Point (BP) 372.7 ± 27.0 °C (760 mmHg)Predicted (ACD/Labs)Low (Theoretical)
Flash Point ~179 °CPredictedMedium
Density 1.42 ± 0.1 g/cm³PredictedMedium
Physical State Crystalline Solid (Needles)Visual ObservationHigh
Solubility Soluble: CHCl₃, EtOAc, AcetoneInsoluble: WaterExperimentalHigh

Critical Insight: The predicted boiling point (~373 °C) is theoretical. In practice, nitro-aromatic esters often undergo exothermic decomposition before reaching their atmospheric boiling point. Distillation should only be attempted under high vacuum (<1 mmHg).

Thermodynamic Analysis & Stability

Crystal Lattice Energy

The melting point of 56 °C is relatively low for a para-nitro compound, attributed to the flexibility of the chloroethyl chain which disrupts the efficient


-

stacking typical of planar nitroaromatics. However, the nitro group induces a strong dipole moment, stabilizing the solid phase at room temperature compared to the liquid analog 2-chloroethyl benzoate.
Thermal Decomposition Hazard

Nitrobenzoates possess high energy potential. Heating 2-chloroethyl 4-nitrobenzoate above 150 °C poses a risk of rapid decomposition, potentially releasing NOₓ gases and HCl.

Self-Validating Protocol:

  • Do NOT attempt atmospheric distillation.

  • Always perform a Differential Scanning Calorimetry (DSC) scan (30–300 °C @ 5°C/min) on a <5 mg sample to identify the onset of decomposition (

    
    ) before scaling up any heating process.
    

Experimental Protocols

Synthesis Workflow (Grounding Context)

To understand the impurity profile affecting MP, one must understand the synthesis. The standard route involves the esterification of 4-nitrobenzoyl chloride.

SynthesisWorkflow Start 4-Nitrobenzoyl Chloride (Solid, MP: 72°C) Reaction Esterification (Reflux in CH2Cl2/Pyridine) Start->Reaction Reagent 2-Chloroethanol (Liquid, BP: 129°C) Reagent->Reaction Workup Acid Wash (HCl) & Bicarb Neutralization Reaction->Workup Crude Crude Product (Solid/Oil Mix) Workup->Crude Purification Recrystallization (MeOH/Water 1:1) Crude->Purification Final 2-Chloroethyl 4-nitrobenzoate (Needles, MP: 56°C) Purification->Final

Figure 1: Synthesis pathway highlighting the critical recrystallization step required to achieve the distinct 56 °C melting point.

Melting Point Determination (Capillary Method)

Objective: Accurate determination of phase transition to assess purity.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Traces of solvent (methanol/water) will significantly depress the MP.

  • Loading: Pack 2–3 mm of substance into a glass capillary tube.

  • Ramping:

    • Fast Ramp: 10 °C/min to 45 °C.

    • Critical Phase: Slow Ramp: 1 °C/min from 45 °C to 60 °C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       °C (e.g., 55.5–57.0 °C).
      
Boiling Point / Volatility Assessment

Objective: Determine volatility without inducing decomposition.

  • Method: Thermogravimetric Analysis (TGA).

  • Protocol: Heat 10 mg sample in an open alumina pan under

    
     flow (50 mL/min).
    
  • Ramp: 10 °C/min from Ambient to 400 °C.

  • Interpretation:

    • Mass loss < 150 °C indicates solvent entrapment.

    • Sharp mass loss > 250 °C likely indicates decomposition rather than simple evaporation.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Alkylating Agent: Capable of transferring the chloroethyl group to DNA/proteins. Handle as a potential mutagen.

  • Skin Sensitizer: Nitro-aromatics often induce contact dermatitis.

Engineering Controls:

  • All solid handling must occur within a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

  • Double-gloving (Nitrile over Latex) is recommended due to the compound's lipophilicity.

SafetyLogic Hazard Hazard Identification: Alkylating Agent Control1 Engineering Control: Fume Hood / LEV Hazard->Control1 Control2 PPE: Nitrile Gloves + Respirator Hazard->Control2 State Physical State: Solid Dust State->Control1 Action Safe Handling Control1->Action Control2->Action

Figure 2: Safety decision matrix for handling solid alkylating agents.

References

  • Chrząszczewska, A., et al. (1965).[1] Esters of 2-hydroxyethylamine carboxylic acids and their derivatives.[1] XI. The alkylation of diethanolamine with 2-chloroethyl-p-nitrobenzoate. Scientific Journals of the University of Łódź. 1

  • Sigma-Aldrich . (2024).[2] Product Specification: 2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1).

  • ChemicalBook . (2024). 4-Nitrobenzoic acid 2-chloroethyl ester Properties and Data.

  • National Institutes of Health (NIH) - PubChem . (2024). Compound Summary: 2-Chloroethyl 4-nitrobenzoate.[3][4][5]

Sources

Exploratory

Technical Guide: Safety, Toxicology, and Handling of 2-Chloroethyl 4-nitrobenzoate

Executive Summary & Core Directive This guide provides a technical analysis of 2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1), a specialized intermediate used in organic synthesis and medicinal chemistry. Unlike standard s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a technical analysis of 2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1), a specialized intermediate used in organic synthesis and medicinal chemistry. Unlike standard safety data sheets (SDS) that offer generic hazard statements, this document focuses on the causality of toxicity —specifically the compound's dual role as an alkylating agent and a prodrug-like precursor to the highly toxic 2-chloroethanol.

Critical Safety Alert: Researchers must treat this compound not merely as an irritant, but as a masked alkylating agent and a potential source of metabolic poison. Hydrolysis or enzymatic cleavage releases 2-chloroethanol, a substance classified as fatal by inhalation and skin absorption (Acute Tox. 1).

Chemical & Physical Characterization[1][2][3][4][5][6][7]

Identity & Structure:

  • IUPAC Name: 2-Chloroethyl 4-nitrobenzoate[1]

  • CAS Number: 949-03-1[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [2][3][4]
  • Molecular Weight: 229.62 g/mol [2]

Physical Properties Table:

PropertyValueContext/Notes
Physical State Crystalline SolidColorless crystals when pure [1].
Solubility Organic SolventsSoluble in DCM, EtOAc, hot Methanol. Insoluble in water.
Melting Point ~94–96°C (Est.)Note: Analogous methyl ester melts at 96°C; experimental recrystallization from MeOH/Water yields solid crystals [1].
Reactivity ElectrophilicSusceptible to nucleophilic attack at the alkyl chloride and ester hydrolysis.

Toxicological Mechanisms & Hazard Identification

The toxicity of 2-Chloroethyl 4-nitrobenzoate is bipartite, stemming from its intact structure and its metabolic breakdown products.

Mechanism 1: Metabolic Hydrolysis (The "Trojan Horse" Effect)

Upon entering a biological system (via inhalation of dust or dermal absorption), esterases or spontaneous hydrolysis cleave the ester bond.

  • Product A: 4-Nitrobenzoic acid (Low toxicity irritant).

  • Product B: 2-Chloroethanol (Ethylene Chlorohydrin).

Why this matters: 2-Chloroethanol is a potent metabolic poison (LD


 Oral Rat ~71 mg/kg). It is oxidized in the liver to chloroacetaldehyde and chloroacetic acid, which deplete glutathione and disrupt the Krebs cycle, leading to neurotoxicity and cardiotoxicity [2, 3].
Mechanism 2: Direct Alkylation

The 2-chloroethyl moiety functions as a "mustard-like" pharmacophore. The chlorine atom is a good leaving group, allowing the adjacent carbon to undergo S


2 reactions with biological nucleophiles (DNA guanine residues, protein thiols).
  • Genotoxicity: While less reactive than nitrogen mustards, 2-chloroethyl esters are structural alerts for mutagenicity due to this alkylating potential [4].

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • Carcinogenicity/Mutagenicity: Suspected (Category 2) based on chloroethanol release.

  • Target Organ Toxicity: Liver, Kidneys, CNS (due to metabolites).

Visualization of Toxicity Pathways

The following diagram illustrates the dual toxicity pathways: direct alkylation and metabolic hydrolysis.

ToxicityPathway Compound 2-Chloroethyl 4-nitrobenzoate Hydrolysis Metabolic/Chemical Hydrolysis Compound->Hydrolysis Esterases Alkylation Direct Alkylation (S_N2) Compound->Alkylation Nucleophiles Acid 4-Nitrobenzoic Acid (Irritant) Hydrolysis->Acid Alcohol 2-Chloroethanol (HIGHLY TOXIC) Hydrolysis->Alcohol DNA DNA/Protein Adducts Alkylation->DNA Mutagenesis Liver Liver Metabolism (ADH/ALDH) Alcohol->Liver Metabolites Chloroacetaldehyde Chloroacetic Acid Liver->Metabolites Oxidation Metabolites->DNA Oxidative Stress

Figure 1: Dual toxicity pathway showing hydrolysis to toxic 2-chloroethanol and direct DNA alkylation.

Experimental Protocol: Synthesis & Handling

Context: This protocol describes the synthesis of 2-Chloroethyl 4-nitrobenzoate via Schotten-Baumann esterification. This method is preferred for its control over the exothermic release of HCl.

Reagents & Equipment
  • Precursor: 4-Nitrobenzoyl chloride (1.0 eq)[5]

  • Reagent: 2-Chloroethanol (1.1 eq) - Handle with extreme caution (Fatal if inhaled).

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Solubilization: Dissolve 4-nitrobenzoyl chloride (e.g., 18.5 g, 100 mmol) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition of Alcohol: Add 2-chloroethanol (1.1 eq) to the stirred solution.

  • Base Addition (Critical Step):

    • Safety: The reaction is exothermic.

    • Add TEA dropwise via the addition funnel over 30 minutes, maintaining temperature <5°C.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with water (50 mL).

    • Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO

      
      , then Brine.[5]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from a Methanol/Water (1:1) mixture to yield colorless crystals [1].

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Nitrobenzoyl Chloride + DCM (0°C) AddAlcohol Add 2-Chloroethanol (1.1 eq) Start->AddAlcohol AddBase Dropwise Addition of TEA (Exothermic Control) AddAlcohol->AddBase Reaction Stir RT, 4-6h (Monitor TLC) AddBase->Reaction Quench Quench & Wash (HCl -> NaHCO3 -> Brine) Reaction->Quench Crystallize Recrystallize (MeOH/Water 1:1) Quench->Crystallize Final Pure 2-Chloroethyl 4-nitrobenzoate Crystallize->Final

Figure 2: Step-by-step synthesis workflow emphasizing exothermic control and purification.

Safety & Emergency Response

Engineering Controls
  • Containment: All weighing and synthesis must be performed in a certified chemical fume hood.

  • Waste: Do not mix with general organic waste if unreacted 2-chloroethanol is present. Segregate as "Halogenated Toxic Waste."

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves are insufficient for prolonged contact with chloro-solvents or 2-chloroethanol.

    • Recommendation: Double-glove with Silver Shield (Laminate) or Viton under nitrile for dexterity.

  • Respiratory: If dust generation is possible (during recrystallization), use a P3/N100 particulate respirator or a powered air-purifying respirator (PAPR).

First Aid Protocols
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Alert: Systemic toxicity can occur through skin without immediate pain. Seek medical attention.

  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. 2-Chloroethanol exposure requires observation for pulmonary edema.

References

  • Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2010).[4] 2-Chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2708.[4] Link

  • National Toxicology Program (NTP). (1985). Toxicology and Carcinogenesis Studies of 2-Chloroethanol. NTP Technical Report Series, 275. Link

  • European Food Safety Authority (EFSA).[6] (2022).[6][7] Statement on the BfR opinion regarding the toxicity of 2-chloroethanol. EFSA Journal. Link

  • Stahl, W., Denkel, E., & Eisenbrand, G. (1988). Influence of glutathione on the mutagenicity of 2-chloroethylnitrosoureas. Mutation Research, 206(4), 459-465. Link

  • BenchChem. (2025). Application Notes for N-(2-chloroethyl)-4-nitroaniline and related benzoates. Link

Sources

Protocols & Analytical Methods

Method

Protocol for esterification of 4-nitrobenzoic acid with 2-chloroethanol

Abstract This application note details a robust, high-yield protocol for the esterification of 4-nitrobenzoic acid with 2-chloroethanol to produce 2-chloroethyl 4-nitrobenzoate . While direct Fischer esterification is po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the esterification of 4-nitrobenzoic acid with 2-chloroethanol to produce 2-chloroethyl 4-nitrobenzoate . While direct Fischer esterification is possible, this guide prioritizes the Acyl Chloride Activation Route via thionyl chloride (


). This method offers superior conversion rates for electron-deficient substrates and simplifies the purification of the toxic 2-chloroethanol reagent. The protocol is designed for researchers requiring high-purity intermediates for pharmaceutical or dye synthesis.

Safety & Hazard Assessment (CRITICAL)

Warning: This protocol involves 2-chloroethanol (Ethylene Chlorohydrin) , a compound with extreme acute toxicity.

ReagentCAS No.[1][2][3][4]Hazard ClassCritical Safety Note
2-Chloroethanol 107-07-3Fatal (Cat 1/2) FATAL if inhaled, swallowed, or absorbed through skin. Metabolic precursor to chloroacetaldehyde. Use only in a certified fume hood. Double-glove (Nitrile/Laminate) and wear a face shield.
Thionyl Chloride 7719-09-7CorrosiveReacts violently with water to release HCl and

gases.
4-Nitrobenzoyl Chloride 122-04-3CorrosiveLachrymator. Hydrolyzes rapidly in moist air.

Strategic Reaction Design

Mechanistic Selection

For the esterification of 4-nitrobenzoic acid, the Acyl Chloride Method is selected over direct Fischer esterification for two reasons:

  • Electronic Deactivation: The nitro group at the para position is strongly electron-withdrawing, reducing the nucleophilicity of the carboxylic oxygen and making direct acid-catalyzed esterification slower.

  • Thermodynamic Drive: The conversion of the acid to the acid chloride creates a highly electrophilic carbonyl center. The subsequent reaction with 2-chloroethanol is irreversible and exothermic, driven by the formation of a stable amide/ester bond and HCl gas removal (or trapping by base).

Reaction Pathway Visualization

ReactionPathway Acid 4-Nitrobenzoic Acid (Solid) Inter 4-Nitrobenzoyl Chloride (Activated Intermediate) Acid->Inter Activation (Reflux, 80°C) Byproducts HCl (g) + SO2 (g) Acid->Byproducts -SO2, -HCl SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Product 2-Chloroethyl 4-nitrobenzoate (Target Ester) Inter->Product Esterification (DCM, Et3N, 0°C→RT) Alcohol 2-Chloroethanol (Nucleophile) Alcohol->Product

Figure 1: Two-step synthesis pathway via acyl chloride activation.

Experimental Protocol

Materials Required[5][9]
  • Precursor: 4-Nitrobenzoic acid (>98% purity).

  • Reagent: Thionyl chloride (

    
    , excess).[5]
    
  • Nucleophile: 2-Chloroethanol (1.1 equivalents).

  • Base: Triethylamine (

    
    , 1.2 equivalents) or Pyridine.
    
  • Solvent: Dichloromethane (DCM, anhydrous) or Toluene.

  • Catalyst: DMF (Dimethylformamide, 2-3 drops).

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

Note: If commercial 4-nitrobenzoyl chloride is available, skip to Step 3.3.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charging: Add 4-nitrobenzoic acid (16.7 g, 100 mmol) to the flask.

  • Activation: Add Thionyl chloride (22 mL, ~300 mmol) and 2 drops of DMF .

    • Why DMF? It acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction.

  • Reflux: Heat the mixture to reflux (75-80°C oil bath) for 3-4 hours. The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride.

  • Isolation: Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a caustic trap for acidic vapors).

    • Result: A yellow crystalline solid (mp 71-73°C). Use immediately for Step 2.

Step 2: Esterification
  • Solvation: Dissolve the crude 4-nitrobenzoyl chloride (approx. 100 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Nucleophile Preparation: In a separate flask, mix 2-chloroethanol (7.4 mL, 110 mmol) and Triethylamine (16.7 mL, 120 mmol) in DCM (20 mL).

  • Addition: Add the alcohol/base mixture dropwise to the acid chloride solution over 30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours.

  • Monitoring: Check reaction progress via TLC (Silica; Ethyl Acetate:Hexane 1:4). The acid chloride spot should disappear.

Workup and Purification
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Separation: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL).

  • Washing: Wash the combined organic phases sequentially with:

    • 1M HCl (2 x 50 mL) – Removes unreacted amine/pyridine.

    • Sat.

      
       (2 x 50 mL) – Removes unreacted acid.
      
    • Brine (50 mL) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude product is a solid. Recrystallize from Methanol/Water (1:1 v/v) to yield colorless crystals [1].

Process Workflow Diagram

Workflow start Start: 4-Nitrobenzoic Acid step1 Add SOCl2 + DMF (cat) Reflux 4h start->step1 step2 Evaporate excess SOCl2 (Isolate Acid Chloride) step1->step2 step3 Dissolve in DCM (0°C) Add Et3N + 2-Chloroethanol step2->step3 step4 Stir at RT (4-6h) Monitor via TLC step3->step4 step5 Wash: 1M HCl -> NaHCO3 -> Brine step4->step5 step6 Recrystallize (MeOH/H2O) step5->step6 end Final Product: 2-Chloroethyl 4-nitrobenzoate step6->end

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Specifications

Expected Properties
  • Appearance: Colorless to pale yellow crystals.

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 229.62 g/mol

  • Solubility: Soluble in DCM, Ethyl Acetate, Chloroform; Insoluble in water.[3]

Spectroscopic Data (Predicted)

The following NMR shifts are characteristic of the 2-chloroethyl ester motif linked to a nitro-aromatic ring.

TechniqueSignalAssignment
1H NMR (

, 400 MHz)

8.28 (d, J=8.8 Hz, 2H)
Aromatic CH (ortho to

)

8.22 (d, J=8.8 Hz, 2H)
Aromatic CH (meta to

)

4.65 (t, J=6.0 Hz, 2H)
Ester Methylene (

)

3.85 (t, J=6.0 Hz, 2H)
Chloro Methylene (

)
IR (KBr)1725

Carbonyl (

) stretch
1525, 1345

Nitro (

) asymmetric/symmetric stretches

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried and reagents are anhydrous. Use a nitrogen blanket.
Impurity: Free Acid Incomplete ActivationIncrease reflux time with

or add fresh DMF catalyst. Verify clear solution before proceeding.
Oily Product Residual Solvent/ImpuritiesRecrystallize using slow evaporation of MeOH/Water [1].[6] Ensure all DCM is removed under high vacuum.
Dark Coloration Thermal DecompositionDo not overheat during

removal. Keep bath temp <50°C under vacuum.

References

  • Zhang, Y. et al. (2010). "2-Chloroethyl 4-nitrobenzoate."[7] Acta Crystallographica Section E, 66(11), o2708.[8]

  • Organic Syntheses. "p-Nitrobenzoyl Chloride." Org.[9][10] Synth. 1923, 3, 75.

  • BenchChem. "Application Notes for 4-Nitrobenzoyl Chloride Synthesis."

  • National Institute of Standards and Technology (NIST). "4-Nitrobenzoyl chloride Properties."[2]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Procaine Utilizing a 2-Chloroethyl 4-nitrobenzoate Intermediate

Introduction: The Enduring Relevance of Procaine and its Synthesis Procaine, first synthesized in 1905 by Alfred Einhorn and commercially introduced as Novocain, represents a cornerstone in the history of local anestheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of Procaine and its Synthesis

Procaine, first synthesized in 1905 by Alfred Einhorn and commercially introduced as Novocain, represents a cornerstone in the history of local anesthetics.[1] As an amino ester-type anesthetic, it functions primarily by blocking sodium channels, thereby preventing the generation and conduction of nerve impulses.[1][2] While newer agents like lidocaine are now more common in clinical practice, the synthesis of procaine remains a classic and highly instructive example in medicinal and organic chemistry. It illustrates fundamental transformations, including esterification, nucleophilic substitution, and nitro group reduction, which are pivotal in the development of many pharmaceutical agents.[3]

This application note provides a comprehensive guide for the synthesis of procaine, focusing on a specific pathway that employs 2-Chloroethyl 4-nitrobenzoate as a key intermediate. This route hinges on a crucial nucleophilic substitution reaction with diethylamine to form the "nitrocaine" precursor, which is subsequently reduced to yield procaine. We will explore the chemical principles behind each step, provide detailed, validated protocols, and address critical safety and handling considerations for researchers, scientists, and drug development professionals.

Overall Synthetic Pathway

The synthesis of Procaine from 4-nitrobenzoic acid via the 2-chloroethyl intermediate can be conceptually divided into three primary stages:

  • Esterification: Formation of the 2-Chloroethyl 4-nitrobenzoate intermediate from 4-nitrobenzoic acid and 2-chloroethanol.

  • Nucleophilic Substitution: Reaction of the chloro-intermediate with diethylamine to yield 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine).

  • Reduction: Conversion of the aromatic nitro group of Nitrocaine to a primary amine, forming Procaine base.

  • Salt Formation: Conversion of the Procaine base to its stable, water-soluble hydrochloride salt.

Fig. 1: Overall Reaction Scheme for Procaine Synthesis A 4-Nitrobenzoic Acid + 2-Chloroethanol R1 Esterification (e.g., Acid Catalyst) A->R1 B Intermediate: 2-Chloroethyl 4-nitrobenzoate R2 Nucleophilic Substitution + Diethylamine B->R2 C Intermediate: 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine) R3 Reduction (e.g., Sn/HCl) C->R3 D Final Product: Procaine Base R4 Salt Formation + HCl D->R4 E Final Salt: Procaine Hydrochloride R1->B R2->C R3->D R4->E

Caption: High-level overview of the synthetic route to Procaine HCl.

Part I: Synthesis of 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine)

This section details the conversion of a pre-synthesized 2-Chloroethyl 4-nitrobenzoate intermediate into Nitrocaine. The core of this transformation is a classic SN2 (bimolecular nucleophilic substitution) reaction.

Reaction Principle: Diethylamine, a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom in 2-Chloroethyl 4-nitrobenzoate. The lone pair of electrons on the nitrogen atom of diethylamine forms a new carbon-nitrogen bond, while the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group. This reaction is typically performed in a suitable solvent and may be heated to increase the reaction rate. An excess of diethylamine can also serve as a base to neutralize the hydrogen chloride that is notionally formed, driving the reaction to completion.

Protocol 1: Synthesis of Nitrocaine

Materials:

  • 2-Chloroethyl 4-nitrobenzoate

  • Diethylamine (excess, at least 2 molar equivalents)

  • Ethanol or Acetonitrile (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1 mole equivalent of 2-Chloroethyl 4-nitrobenzoate in a suitable volume of ethanol.

  • Caution: In a well-ventilated fume hood, slowly add at least 2 mole equivalents of diethylamine to the flask. The reaction may be mildly exothermic. Diethylamine is a volatile and corrosive liquid; appropriate personal protective equipment (PPE) is mandatory.[4][5]

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent and excess diethylamine under reduced pressure using a rotary evaporator.

  • The resulting crude product, primarily 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine) often as its hydrochloride salt, is a solid or viscous oil. For many applications, this intermediate can be carried forward to the next step without extensive purification.[3]

Part II: Reduction of Nitrocaine to Procaine Base

The conversion of the aromatic nitro group to a primary amine is a critical step. While catalytic hydrogenation over Raney Nickel or Palladium on Carbon is a common method[1][6], the use of granulated tin in acidic medium (Sn/HCl) is a robust and well-documented alternative that avoids the need for specialized high-pressure hydrogenation equipment.[3]

Reaction Principle: In this redox reaction, metallic tin acts as the reducing agent in a concentrated hydrochloric acid solution. The tin is oxidized (Sn → Sn2+ → Sn4+) while the nitro group (-NO₂) is reduced to a primary amine (-NH₂). The reaction proceeds through several intermediates, but the net result is the complete conversion to the desired amino group.

Protocol 2: Reduction of Nitrocaine to Procaine

Materials:

  • Crude Nitrocaine from Protocol 1

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Hydrogen Sulfide (H₂S) gas (optional, for tin precipitation)

  • Large beaker and filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Dissolve the entire batch of crude Nitrocaine in approximately 800 mL of diluted hydrochloric acid per mole of starting material.[3]

  • In a large beaker placed in a water bath, slowly and portion-wise add granulated tin (approx. 2.5-3 mole equivalents) to the stirring solution.[3] This reaction is highly exothermic; maintain the temperature between 35-40°C by controlling the rate of addition and using the water bath for cooling.[3]

  • Once the addition is complete, continue stirring until the reaction subsides.

  • Work-up: To remove the tin salts, make the solution strongly alkaline by carefully adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is > 9. This will initially precipitate tin hydroxides.

  • The procaine base will separate as an oily layer which should crystallize upon cooling and scratching.[3]

  • Cool the mixture thoroughly in an ice bath to maximize crystallization.[3]

  • Collect the solid procaine base by filtration and wash with cold water. The crude product can be purified by recrystallization from a minimal amount of hot water or a suitable solvent mixture.[7]

Part III: Conversion to Procaine Hydrochloride and Purification

For pharmaceutical applications, the free base is typically converted to its hydrochloride salt, which exhibits greater stability and water solubility.[3]

Protocol 3: Formation of Procaine Hydrochloride

Materials:

  • Crude Procaine base from Protocol 2

  • Hydrochloric Acid (HCl), concentrated or as a solution in ethanol

  • Ethanol

  • Activated Charcoal

Procedure:

  • Dissolve the crude procaine base in a suitable solvent like ethanol.

  • Warm the solution and add a small amount of activated charcoal to decolorize it.

  • Filter the hot solution to remove the charcoal.

  • Slowly add one molecular equivalent of hydrochloric acid to the filtrate while stirring.

  • Procaine hydrochloride will precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry in a vacuum oven.

  • The final product can be analyzed for purity via melting point determination or various spectroscopic and chromatographic methods.[8][9][10]

Experimental Workflow and Data

The following diagram illustrates the sequential steps in the laboratory for synthesizing Procaine HCl.

Fig. 2: Experimental Laboratory Workflow start Start step1 Step 1: Nucleophilic Substitution (Nitrocaine Synthesis) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Solvent Removal (Rotovap) step2->step3 step4 Step 2: Reduction (Addition of Sn/HCl) step3->step4 step5 Work-up: Basification & Isolation of Procaine Base step4->step5 step6 Step 3: Salt Formation (Addition of HCl) step5->step6 step7 Purification (Recrystallization) step6->step7 end_node Final Product: Pure Procaine HCl step7->end_node

Caption: Step-by-step laboratory workflow for Procaine HCl synthesis.

Quantitative Data Summary

The table below provides an example of reagent quantities based on established literature procedures for a similar synthesis scale.[3]

StepReactant 1Molar Mass ( g/mol )Amount (g)MolesReactant 2Molar Mass ( g/mol )Amount (g)MolesProductExpected Yield (%)
1. Esterification 4-Nitrobenzoyl chloride185.57185.41.02-(diethylamino)ethanol117.19117.01.0Nitrocaine HClNot Specified
2. Reduction Nitrocaine HCl---Granulated Tin (Sn)118.71240.0~2.0Procaine BaseNot Specified
3. Salt Formation Procaine Base236.31--Hydrochloric Acid (HCl)36.46--Procaine HCl>95% (overall)

Note: This table is adapted from a synthesis starting with 4-nitrobenzoyl chloride and is provided for illustrative purposes of scale and stoichiometry.[3]

Safety and Handling Precautions

  • 2-Chloro-4-nitrobenzoic acid / 2-Chloroethyl 4-nitrobenzoate: These compounds are irritants. They can cause serious eye irritation and skin irritation. Avoid inhalation of dust and contact with skin and eyes.[11][12] Always handle in a well-ventilated area or fume hood.

  • Diethylamine: A highly flammable, volatile, and corrosive liquid. It can cause severe skin burns and eye damage. All handling must be performed in a fume hood while wearing appropriate gloves, safety goggles, and a lab coat.[4][5] Keep away from ignition sources.

  • Acids and Bases (HCl, NaOH): These are corrosive and should be handled with care, using appropriate PPE to prevent skin and eye contact.

  • General Practices: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure that safety showers and eyewash stations are readily accessible.[11]

References

  • Vlase, L., et al. (2010). Microwave - assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Farmacia, 58(4). Retrieved from [Link]

  • Al-Uzri, W. A. (2015). Colorimetric Determination of Procaine hydrochloride in Pharmaceutical Preparations using Diazotization Coupling Reactions. International Journal of PharmTech Research, 8(5), 1042-1052. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Procaine Hydrochloride. Retrieved from [Link]

  • Rafidain Journal of Science. (2025, March 1). Determination of Procaine Hydrochloride by Two Spectrophotometric Methods in its Pharmaceutical Preparation and Human Blood Serum. Retrieved from [Link]

  • Salama, R. B., & Omer, A. I. (1980). Colorimetric determination of procaine hydrochloride in pharmaceutical preparations. Journal of Pharmaceutical Sciences, 69(3), 346-348. Retrieved from [Link]

  • Baghdad Science Journal. (2012, September 1). Batch and Flow-Injection Spectrophotometric Determination of Procaine HCl in Pharmaceutical Preparations Via Using Diazotization. Retrieved from [Link]

  • Wikipedia. (n.d.). Procaine. Retrieved from [Link]

  • Studii şi Cercetări Ştiinţifice. (2019). SIMULTANEOUS DETERMINATION OF PROCAINE HYDROCHLORIDE, PROCAINAMIDE HYDROCHLORIDE AND. Retrieved from [Link]

  • Periódico Tchê Química. (2021). SYNTHESIS OF NEW SUBSTITUTED PROCAINE HYDROCHLORIDE COMPOUNDS AND THEIR USE IN SPECTROPHOTOMETRIC DETERMINATION OF TETRACYCLINE. Retrieved from [Link]

  • Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, November 17). Synthesis of Procaine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104341314A - A synthetic method of procaine hydrochloride.
  • Ukrainian Journal of Medicine, Biology and Sport. (2022, August 1). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Retrieved from [Link]

  • YouTube. (2019, May 13). SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

Sources

Method

Catalytic reduction of 2-Chloroethyl 4-nitrobenzoate to 2-chloroethyl 4-aminobenzoate

An Application Note and Protocol for the Selective Catalytic Reduction of 2-Chloroethyl 4-nitrobenzoate to 2-chloroethyl 4-aminobenzoate Abstract The selective reduction of an aromatic nitro group in the presence of othe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Catalytic Reduction of 2-Chloroethyl 4-nitrobenzoate to 2-chloroethyl 4-aminobenzoate

Abstract

The selective reduction of an aromatic nitro group in the presence of other sensitive functionalities is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the catalytic hydrogenation of 2-Chloroethyl 4-nitrobenzoate to produce 2-chloroethyl 4-aminobenzoate, a valuable intermediate for various organic syntheses, including analogues of benzocaine.[1][2] The primary challenge in this synthesis is achieving high chemoselectivity, specifically reducing the nitro group without causing hydrodechlorination of the chloroethyl moiety or hydrolysis of the ester.[3][4] This guide details a robust protocol using palladium on carbon (Pd/C) as the catalyst, outlines the reaction mechanism, discusses catalyst selection rationale, and provides in-depth safety procedures, analytical methods, and troubleshooting advice for researchers, scientists, and drug development professionals.

Reaction Overview & Mechanistic Insights

The conversion of a nitroarene to an aniline via catalytic hydrogenation is a cornerstone of organic synthesis, prized for its efficiency and clean reaction profile, often yielding only water as a byproduct.[5][6]

Reaction Scheme:

Reaction Scheme

Mechanism: The most widely accepted mechanism for this transformation is the Haber-Lukashevich pathway, which involves the stepwise reduction of the nitro group on the surface of the metal catalyst.[5][7][8] The process begins with the adsorption of the nitroarene and molecular hydrogen onto the catalyst surface. The nitro group is sequentially reduced, typically through nitroso and hydroxylamine intermediates, before the final amine product is formed and desorbed from the catalyst.[8] While intermediates like hydroxylamines can sometimes be isolated, the reaction conditions are generally tuned to drive the reduction to completion, yielding the thermodynamically stable aromatic amine.[9][10]

The Selectivity Challenge: The primary hurdle in this specific synthesis is the presence of two other reducible or labile functional groups:

  • Chloroalkane: The carbon-chlorine bond is susceptible to hydrogenolysis (hydrodechlorination), a common side reaction with palladium catalysts, which would lead to the formation of ethyl 4-aminobenzoate.[4][11]

  • Ester: The ester group could potentially be hydrolyzed under harsh acidic or basic conditions, though it is generally stable under the neutral conditions of catalytic hydrogenation.

Therefore, the selection of the catalyst and the optimization of reaction conditions (temperature, pressure, solvent) are paramount to ensure the desired chemoselectivity.[12][13]

Catalyst Selection & Rationale

Several catalysts are effective for nitro group reduction, each with distinct advantages and disadvantages.

CatalystAdvantagesDisadvantages & Considerations
Palladium on Carbon (Pd/C) Highly active and efficient for nitro reductions.[11] Works under mild temperature and pressure.[5]Prone to causing hydrodechlorination of aryl and alkyl halides.[11][14] Risk can be mitigated by using mild conditions and monitoring reaction time carefully.
Raney Nickel (Raney Ni) Cost-effective. Often the catalyst of choice for substrates containing halides (Cl, Br, I) as it is less prone to dehalogenation than Pd/C.[5][11]Pyrophoric and requires careful handling.[5] May require higher pressures or temperatures than palladium.
Platinum(IV) Oxide (PtO₂) Highly active catalyst for a wide range of functional groups.[5]Can be less selective and may promote ring hydrogenation under more forcing conditions.
Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas, using a hydrogen donor like hydrazine hydrate or ammonium formate instead.[14][15] Can be highly selective. For instance, Pd/C with hydrazine hydrate is reported to be very effective for reducing halogenated nitroarenes without dehalogenation.[15][16]May require stoichiometric amounts of the hydrogen donor, complicating purification.

Rationale for this Protocol: This protocol will utilize 10% Palladium on Carbon (wet) . While Raney Nickel is a strong candidate for avoiding dehalogenation, Pd/C is one of the most common and highly active catalysts for this transformation.[11][17] By employing mild conditions (low hydrogen pressure, room temperature) and carefully monitoring the reaction, the rate of nitro reduction can be maximized while minimizing the competing hydrodechlorination side reaction. This approach provides a balance of high reactivity and selectivity, making it a reliable starting point for optimization.

Detailed Experimental Protocol

This protocol describes the reduction of 2-Chloroethyl 4-nitrobenzoate on a 5-gram scale using balloon hydrogenation.

3.1. Materials and Equipment

  • Chemicals:

    • 2-Chloroethyl 4-nitrobenzoate (5.0 g)

    • 10% Palladium on Carbon (Pd/C, 50% wet with water, ~250 mg, 5 wt%)

    • Ethanol (or Ethyl Acetate), reagent grade (100 mL)

    • Celite® 545 (for filtration)

    • Deuterated solvent for NMR (e.g., CDCl₃)

    • TLC plates (silica gel 60 F₂₅₄)

    • Hydrogen gas (balloon or cylinder with regulator)

    • Nitrogen gas (for inerting)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Gas inlet adapter with stopcock

    • Septa and glass stoppers

    • Vacuum/Nitrogen manifold (Schlenk line)

    • Hydrogen balloon(s)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

3.2. Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[18] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[19] Ensure all glassware is free of cracks and the system is properly sealed.[20]

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is dry and saturated with hydrogen.[20][21] It can spontaneously ignite in the presence of air and flammable solvents. Always handle the catalyst in an inert atmosphere (e.g., under nitrogen) when dry, and keep it wet with solvent or water during filtration and storage.[18][21]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[22]

3.3. Reaction Setup and Procedure

  • Catalyst Charging: Add 10% Pd/C (250 mg) to the 250 mL three-neck flask containing a magnetic stir bar.

  • Inerting the System: Seal the flask with a gas inlet adapter and a septum. Connect the flask to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[19][21]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add 100 mL of ethanol via cannula or syringe. Add the 2-Chloroethyl 4-nitrobenzoate (5.0 g) to the flask.

  • Hydrogen Purge: Disconnect the nitrogen source. Evacuate the flask briefly and then carefully backfill with hydrogen from a balloon attached to the gas inlet. Repeat this vacuum/hydrogen cycle 3-5 times to replace the nitrogen atmosphere with hydrogen.[23]

  • Reaction Execution: After the final backfill, leave the hydrogen balloon connected. Begin vigorous stirring. The reaction is typically exothermic, but on this scale, external cooling is usually not necessary. Monitor the reaction progress closely.

  • Monitoring: After about 1-2 hours, briefly switch the atmosphere back to nitrogen as described above. Quickly take a small aliquot with a syringe and spot it on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product (amine) should be more polar than the starting material (nitro). The reaction is complete when the starting material spot has completely disappeared.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully purge the system with nitrogen 3-5 times to remove all hydrogen.[19] Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Under a positive flow of nitrogen, carefully decant the reaction mixture onto the Celite pad. Rinse the flask with a small amount of ethanol and pour it through the filter. Crucially, do not allow the catalyst on the Celite pad to dry out. [21][23] Immediately after filtration, add water to the Celite pad to quench the catalyst's pyrophoricity.

  • Isolation and Purification: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude solid or oil is 2-chloroethyl 4-aminobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the protocol, from initial setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep prep reaction reaction workup workup analysis analysis safety safety A Charge Reactor with Pd/C B Inert with Nitrogen (3x) A->B C Add Solvent & Substrate B->C D Purge with Hydrogen (3x) C->D E Stir under H2 Balloon D->E F Monitor by TLC E->F F->E Incomplete G Purge with Nitrogen (3x) F->G Complete H Filter Catalyst via Celite® G->H I Solvent Evaporation H->I J Recrystallization I->J K Final Product J->K S Safety Check: Fume Hood, PPE, Inert Atmosphere S->A

Caption: Experimental workflow for the catalytic reduction of 2-chloroethyl 4-nitrobenzoate.

Data & Expected Results

The following table summarizes the typical reaction parameters for this protocol.

ParameterValue
Substrate2-Chloroethyl 4-nitrobenzoate
Scale5.0 g
Catalyst10% Pd/C (50% wet)
Catalyst Loading5 wt % (relative to substrate)
SolventEthanol
Solvent Volume100 mL
Hydrogen Pressure~1 atm (balloon)
TemperatureRoom Temperature (~20-25 °C)
Reaction Time2-6 hours (monitor by TLC)
Expected Yield >90% (after purification)
Appearance White to off-white solid

In-Process Controls & Analytical Methods

  • Thin-Layer Chromatography (TLC): The primary method for monitoring reaction completion. The disappearance of the UV-active starting material spot confirms the reaction is finished.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. Key indicators are the disappearance of the nitro-substituted aromatic proton signals and the appearance of signals corresponding to the amino-substituted ring, including the broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic N-O stretching bands of the nitro group (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (~3300-3500 cm⁻¹) provide clear evidence of the transformation.

  • Raman Spectroscopy: Can be used for real-time monitoring by observing the disappearance of the nitro stretching frequency around 1350 cm⁻¹.[24]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive or poisoned catalyst.- Insufficient hydrogen supply.- Poor stirring.- Use fresh, high-quality catalyst.[14]- Ensure the hydrogen balloon remains inflated; replace if necessary.- Increase the stirring rate to ensure good mixing of the three-phase system.
Dehalogenation Side Product - Catalyst is too active.- Reaction time is too long.- Elevated temperature or pressure.- Reduce catalyst loading slightly.- Stop the reaction immediately after the starting material is consumed (monitor TLC closely).- Switch to a less active catalyst like Raney Nickel or a sulfided platinum catalyst.[11][14]- Consider transfer hydrogenation with Pd/C and hydrazine hydrate.[15]
Dark-colored Product - Air oxidation of the amine product.- Formation of azo/azoxy byproducts from intermediate condensation.[25]- Ensure a fully inert atmosphere is maintained during workup.- Purify the crude product by recrystallization, possibly with a small amount of activated carbon.
Low Isolated Yield - Product loss during filtration or transfer.- Inefficient extraction or recrystallization.- Ensure the filter cake is washed thoroughly with the reaction solvent.- Optimize the recrystallization solvent system.

Conclusion

This application note provides a reliable and detailed protocol for the selective catalytic hydrogenation of 2-chloroethyl 4-nitrobenzoate. By employing mild reaction conditions and careful monitoring, high yields of the desired 2-chloroethyl 4-aminobenzoate can be achieved with minimal side-product formation. Adherence to the outlined safety procedures is critical for the successful and safe execution of this valuable chemical transformation.

References

  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. (n.d.). Benchchem.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Angewandte Chemie International Edition.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Accepted mechanism for the hydrogenation of nitroarenes. (n.d.). ResearchGate.
  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. Retrieved from [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
  • Hydrogenation SOP. (n.d.).
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry.
  • Standard Operating Procedures. (n.d.). The Sarpong Group.
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (n.d.). Dalton Transactions.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
  • ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014, September 17). ResearchGate.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023, August 7).
  • Benzocaine synthesis from toluene and p-xylene. (2023, July 16). The Science Snail.
  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.).
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2025, August 30). ResearchGate.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016, July 21). ACS Publications.
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal.
  • Reduction Of Nitro Chlorobenzene. (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

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Application

Preparation of pharmaceutical intermediates using 2-Chloroethyl 4-nitrobenzoate

Technical Application Note: Modular Synthesis of Pharmaceutical Intermediates using 2-Chloroethyl 4-nitrobenzoate Abstract This technical guide details the utilization of 2-Chloroethyl 4-nitrobenzoate (CAS: 104-30-3) as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Modular Synthesis of Pharmaceutical Intermediates using 2-Chloroethyl 4-nitrobenzoate

Abstract

This technical guide details the utilization of 2-Chloroethyl 4-nitrobenzoate (CAS: 104-30-3) as a bifunctional electrophilic scaffold in the synthesis of local anesthetic active pharmaceutical ingredients (APIs), specifically amino-ester derivatives such as Procaine (Novocaine) and its analogs. Unlike conventional routes that employ pre-functionalized amino alcohols, this protocol utilizes the 2-chloroethyl moiety as a "divergent handle," allowing researchers to synthesize a library of amine-functionalized esters from a single stable intermediate. This guide covers synthesis, chemoselective amine substitution, and nitro-reduction, emphasizing process control to avoid competitive ester aminolysis.

Chemical Profile & Safety

PropertySpecification
Compound Name 2-Chloroethyl 4-nitrobenzoate
CAS Number 104-30-3
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Crystalline solid (White to light yellow)
Melting Point 54–56 °C
Solubility Soluble in DCM, Ethyl Acetate, DMF; Insoluble in water.[1]
Hazards Skin irritant; Potential sensitizer. Handle in fume hood.

Expert Insight: The p-nitro group significantly increases the electrophilicity of the ester carbonyl. Consequently, downstream nucleophilic substitutions require strict temperature control to prevent the amine nucleophile from attacking the carbonyl (forming an amide) instead of the alkyl chloride (forming the desired amine).

Synthesis Workflow Overview

The synthesis is designed as a three-module cascade. The modularity allows for the late-stage introduction of various amine pharmacophores.

G Start 4-Nitrobenzoyl Chloride Inter1 INTERMEDIATE 1: 2-Chloroethyl 4-nitrobenzoate Start->Inter1 Esterification (DCM, Et3N, 0°C) Reagent 2-Chloroethanol Reagent->Inter1 Inter2 INTERMEDIATE 2: 2-(Diethylamino)ethyl 4-nitrobenzoate Inter1->Inter2 S_N2 Substitution (DMF, KI cat., 60°C) Amine Secondary Amine (e.g., Diethylamine) Amine->Inter2 Final API TARGET: Procaine (Base) Inter2->Final Nitro Reduction (H2, Pd/C or Fe/HCl)

Figure 1: Modular synthetic pathway converting 4-nitrobenzoyl chloride to Procaine via the 2-chloroethyl scaffold.

Detailed Experimental Protocols

Module 1: Scaffold Synthesis (Preparation of 2-Chloroethyl 4-nitrobenzoate)

Objective: To prepare the electrophilic linker with high purity, avoiding hydrolysis.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)

  • 2-Chloroethanol (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)[2]

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with 4-Nitrobenzoyl chloride (18.5 g, 100 mmol) and DCM (200 mL). Cool to 0°C in an ice bath.

  • Addition: Mix 2-Chloroethanol (8.8 g, 110 mmol) with Et₃N (12.1 g, 120 mmol) in a separate dropping funnel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction.[3] Maintain internal temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with cold water (100 mL). Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine, followed by saturated NaHCO₃ (2 x 50 mL) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.

    • Target Yield: 85-92%

    • Validation: ¹H NMR (CDCl₃) should show triplets at ~3.8 ppm (CH₂Cl) and ~4.6 ppm (CH₂O).

Module 2: Chemoselective Amine Installation (The "Linker" Step)

Objective: Displacement of the alkyl chloride with diethylamine without cleaving the ester.

Critical Mechanism: This is an S_N2 reaction. To favor substitution at the alkyl chloride over nucleophilic attack at the ester carbonyl (aminolysis), we use Finkelstein catalysis (KI) and a polar aprotic solvent.

Reagents:

  • 2-Chloroethyl 4-nitrobenzoate (from Module 1) (10 mmol)

  • Diethylamine (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) - Base

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Dissolution: Dissolve 2-Chloroethyl 4-nitrobenzoate (2.3 g, 10 mmol) in DMF (15 mL). Add KI (166 mg, 1 mmol) and K₂CO₃ (2.0 g).

  • Amine Addition: Add Diethylamine (1.46 g, 20 mmol).

  • Heating: Heat the mixture to 60°C for 6–8 hours.

    • Caution: Do not exceed 80°C. Higher temperatures promote ester cleavage (amide formation).

  • Workup: Pour reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: The product, 2-(Diethylamino)ethyl 4-nitrobenzoate (Nitrocaine), is often an oil or low-melting solid. It can be used directly or converted to the hydrochloride salt for storage.

Module 3: Active Pharmaceutical Ingredient Generation (Reduction)

Objective: Reduction of the nitro group to the aniline (Procaine).[3]

Method: Catalytic Hydrogenation (Cleanest profile for pharmaceutical use).

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker), dissolve 2-(Diethylamino)ethyl 4-nitrobenzoate (2.66 g, 10 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (260 mg, 10 wt%).

  • Reaction: Pressurize with H₂ gas (30–40 psi) and shake at room temperature for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Crystallization: Concentrate the filtrate. Dissolve the residue in ether and add HCl/Ethanol solution to precipitate Procaine Hydrochloride .

    • Melting Point Check: Target 155–156°C (HCl salt).

Comparative Analysis of Reduction Methods

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C, EtOHHigh purity, simple workup, scalable.Requires pressure equipment; catalyst cost.
Bechamp Reduction Fe powder, HClCheap, robust for large scale.Iron waste disposal; messy workup.
Chemical Reduction SnCl₂, HClSelective.Toxic tin waste; difficult to remove trace metal.

Troubleshooting & Optimization

  • Issue: Low Yield in Module 2 (Amine Substitution).

    • Cause: Hydrolysis of the ester or formation of the amide (N,N-diethyl-4-nitrobenzamide).

    • Solution: Ensure anhydrous solvents. Switch solvent to Acetonitrile to lower the reaction temperature. Increase the amount of KI catalyst to accelerate the S_N2 pathway relative to the carbonyl attack.

  • Issue: Product Coloration.

    • Cause: Oxidation of the aniline during Module 3 workup.

    • Solution: Perform the filtration of Pd/C under an inert atmosphere (Nitrogen) and add a trace of sodium metabisulfite during workup.

References

  • Preparation of Procaine. PrepChem.com. Detailed protocol for the synthesis of procaine via nitro-reduction. Available at: [Link]

  • Benzoic acid, 2-chloro-4-nitro-, methyl ester. CAS Common Chemistry.[4] Chemical and physical property data for 2-chloro-4-nitrobenzoate derivatives. Available at: [Link][4]

  • Organic Syntheses Procedure: Ethyl p-Aminobenzoate. Organic Syntheses, Coll. Vol. 1, p. 240 (1941). Foundational reduction protocols for nitrobenzoates. Available at: [Link]

Sources

Method

Application Note: Friedel-Crafts Alkylation Using 2-Chloroethyl 4-Nitrobenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol Executive Summary The synthesis of 2-arylethyl esters via Friedel-Crafts a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Protocol

Executive Summary

The synthesis of 2-arylethyl esters via Friedel-Crafts alkylation is a critical transformation in medicinal chemistry, providing direct access to functionalized pharmacophores. Utilizing 2-chloroethyl 4-nitrobenzoate as the alkylating agent presents a unique mechanistic paradigm. Unlike standard primary alkyl halides that are highly susceptible to hydride shifts and rearrangements, the strong electron-withdrawing nature of the 4-nitrobenzoate moiety modulates the electrophilic intermediate. This guide provides a comprehensive, self-validating protocol for this specific alkylation, detailing the thermodynamic causality, catalyst stoichiometry, and impurity minimization strategies [1].

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve high yields and prevent side reactions, researchers must understand the specific physicochemical interactions at play when using a bifunctional electrophile like 2-chloroethyl 4-nitrobenzoate [3].

The "Stoichiometry Trap" (Lewis Acid Coordination)

A common point of failure in this reaction is the under-dosing of the Lewis acid catalyst (e.g.,


). The 4-nitrobenzoate group contains multiple hard Lewis basic sites: the ester carbonyl oxygen and the nitro group oxygens.
  • Causality: When

    
     is introduced, it preferentially coordinates with these oxygen atoms before activating the C-Cl bond.
    
  • Solution: A minimum of 2.2 to 2.5 equivalents of

    
     is strictly required. The first 1.0–1.5 equivalents are sequestered by the ester and nitro groups, leaving the remaining 1.0 equivalent available to polarize the primary alkyl chloride and generate the incipient electrophile.
    
Inductive Effects and Carbocation Stability

Primary alkyl halides typically undergo rearrangement (e.g., 1,2-hydride shifts) to form more stable secondary carbocations during Friedel-Crafts alkylation. However, the strong inductive electron-withdrawing effect (-I) of the adjacent 4-nitrobenzoate group highly destabilizes any adjacent positive charge.

  • Causality: The reaction proceeds via a highly polarized

    
     complex rather than a free primary carbocation. This prevents rearrangement, ensuring the product is exclusively the unbranched 2-arylethyl 4-nitrobenzoate.
    
  • Trade-off: Because a free carbocation is not formed, the electrophile is less reactive. Thermal activation (60–70 °C) is required to drive the electrophilic aromatic substitution (EAS) forward.

Pathway Visualization

The following diagram illustrates the logical flow of the reaction mechanism, highlighting the critical coordination and activation phases.

G SM 2-Chloroethyl 4-nitrobenzoate Complex Polarized Electrophilic Complex SM->Complex Lewis Acid Coordination LA Lewis Acid (AlCl3) LA->Complex Wheland Arenium Ion Intermediate Complex->Wheland Electrophilic Attack Arene Arene (Benzene) Arene->Wheland EAS Product 2-Arylethyl 4-nitrobenzoate Wheland->Product Deprotonation (-HCl)

Caption: Mechanistic pathway of Friedel-Crafts alkylation using 2-chloroethyl 4-nitrobenzoate.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol design. Note the sharp drop in yield when Lewis acid stoichiometry falls below 2.0 equivalents, and the comparative efficacy of alternative liquid coordination complexes (LCCs) [2].

Table 1: Catalyst Stoichiometry and Temperature Optimization

EntryCatalystEquivalentsTemp (°C)Yield (%)Mechanistic Observation
1

1.070< 5%Catalyst completely sequestered by ester/nitro groups.
2

2.52512%Insufficient thermal energy to activate primary C-Cl bond.
3

2.57084% Optimal activation; complete conversion observed.
4

2.57041%Weaker Lewis acidity leads to incomplete conversion.
5

-LCC
2.07076%Effective greener alternative; reduced polyalkylation [2].

Table 2: Solvent Dielectric Effects on Reaction Purity

SolventDielectric Constant (

)
Target Yield (%)Polyalkylation Byproducts
Benzene (Neat)2.2884%Low (< 3%)
1,2-Dichloroethane10.3671%Moderate (~ 8%)
Nitromethane35.8722%High (Catalyst deactivation via solvent coordination)

Self-Validating Experimental Protocol

This protocol utilizes benzene as both the reactant arene and the solvent to maximize the reaction rate and minimize polyalkylation (by keeping the arene in vast stoichiometric excess).

Reagents & Equipment
  • Electrophile: 2-Chloroethyl 4-nitrobenzoate (10.0 mmol, 2.29 g)

  • Arene/Solvent: Anhydrous Benzene (100 mmol, ~9 mL)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (25.0 mmol, 3.33 g)
    
  • Equipment: 50 mL flame-dried two-neck round-bottom flask, reflux condenser, inert gas (Ar/N2) line, magnetic stirrer.

Step-by-Step Execution & In-Process Quality Control (IPQC)

Step 1: Catalyst Suspension & Inertion

  • Purge the flame-dried flask with Argon for 5 minutes.

  • Add anhydrous

    
     (3.33 g) to the flask, followed by 5 mL of anhydrous benzene.
    
  • IPQC Validation: The suspension should remain colorless to pale yellow. Any aggressive fuming or clumping indicates moisture contamination in the

    
    , which will hydrolyze the catalyst and stall the reaction.
    

Step 2: Electrophile Addition & Complexation

  • Dissolve 2-chloroethyl 4-nitrobenzoate (2.29 g) in the remaining 4 mL of anhydrous benzene.

  • Cool the

    
     suspension to 0 °C using an ice bath.
    
  • Add the electrophile solution dropwise over 10 minutes.

  • IPQC Validation: Observe a distinct color shift to deep yellow/orange. This is a self-validating visual cue confirming the formation of the Lewis acid-ester coordination complex.

Step 3: Thermal Activation of EAS

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 70 °C using an oil bath.

  • Maintain heating for 4 to 6 hours.

  • IPQC Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or HPLC. The reaction is deemed complete when the starting material spot (higher

    
    ) disappears, and a new, UV-active product spot (lower 
    
    
    
    due to the added aromatic ring) emerges.

Step 4: Quenching & Workup

  • Cool the reaction mixture to 0 °C.

  • Caution: Slowly quench the reaction by dropwise addition of 15 mL of ice-cold 1M HCl.

  • Causality of Quench: The acidic aqueous quench serves to protonate the ester and nitro groups, breaking the strong

    
    -O bonds and dissolving the resulting aluminum salts into the aqueous layer.
    
  • IPQC Validation: The biphasic mixture should become clear (no floating aluminum hydroxide precipitates). If precipitates persist, add more 1M HCl.

Step 5: Isolation & Purification

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with saturated

    
     (20 mL) and brine (20 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield pure 2-phenylethyl 4-nitrobenzoate.

References

  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Friedel-Crafts alkylation catalysed by GaCl3-based liquid coordination complexes.
  • BenchChem. (n.d.).
Application

Reagents and catalysts for 2-Chloroethyl 4-nitrobenzoate preparation

Application Note: Reagents and Catalysts for 2-Chloroethyl 4-Nitrobenzoate Preparation Executive Summary This technical guide details the synthesis of 2-chloroethyl 4-nitrobenzoate (CAS: 949-03-1 / 10441-94-8), a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Catalysts for 2-Chloroethyl 4-Nitrobenzoate Preparation

Executive Summary

This technical guide details the synthesis of 2-chloroethyl 4-nitrobenzoate (CAS: 949-03-1 / 10441-94-8), a critical intermediate used in the development of local anesthetics (procaine analogs), UV absorbers, and as a crystalline derivative for alcohol characterization.[1][2]

The synthesis presents a specific chemoselective challenge: coupling a strongly electron-deficient carboxylic acid (4-nitrobenzoic acid ) with a deactivated, toxic alcohol (2-chloroethanol ).[1][2] This guide prioritizes the Acyl Chloride Route (Schotten-Baumann modification) as the primary protocol due to its superior kinetics and yield compared to direct Fischer esterification.[2]

CRITICAL SAFETY WARNING:

2-Chloroethanol (Ethylene Chlorohydrin) is classified as extremely hazardous .[1][2] It is fatal if inhaled, swallowed, or absorbed through the skin. It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.

  • Mandatory: Double-gloving (Laminate film inner/Nitrile outer), full face-shield, and operation exclusively within a certified fume hood. [1][2] * Antidote: Review site-specific protocols for alkylating agents before work begins.[1][2]

Part 1: Mechanistic Analysis & Catalyst Selection

The synthesis relies on overcoming the electronic deactivation present in both reactants.

  • The Acid Component (4-Nitrobenzoic Acid): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG).[1][2] While this makes the carbonyl carbon more electrophilic (susceptible to attack), it also increases the acidity of the carboxylic proton, making the molecule prone to salt formation rather than nucleophilic attack in basic media.
    
  • The Alcohol Component (2-Chloroethanol): The chlorine atom exerts a negative inductive effect (

    
    ), reducing the electron density on the hydroxyl oxygen.[2] This makes 2-chloroethanol a poor nucleophile  compared to ethanol.[1][2]
    
Decision Matrix: Catalyst & Route Selection

CatalystSelection Start Start: 4-Nitrobenzoic Acid RouteA Route A: Acyl Chloride (High Yield / Fast) Start->RouteA RouteB Route B: Fischer Esterification (Atom Economy / Slow) Start->RouteB ReagentA Reagent: Thionyl Chloride (SOCl2) RouteA->ReagentA Activation CatB Catalyst: H2SO4 or p-TsOH RouteB->CatB CatA Catalyst: DMAP (Nucleophilic) ReagentA->CatA + 2-Chloroethanol BaseA Scavenger: Pyridine/TEA CatA->BaseA HCl Removal Product Target: 2-Chloroethyl 4-nitrobenzoate BaseA->Product TrapB Equipment: Dean-Stark Trap CatB->TrapB Water Removal TrapB->Product

Caption: Figure 1. Synthetic pathway decision matrix highlighting the kinetic advantage of the Acyl Chloride route (Route A) for deactivated nucleophiles.

Part 2: Reagent Profile & Specifications

ComponentRoleCAS No.MW ( g/mol )Key HazardHandling Note
4-Nitrobenzoic Acid Substrate62-23-7167.12IrritantDry thoroughly before use.[1][2]
Thionyl Chloride Activator7719-09-7118.97Corrosive / Toxic GasReacts violently with water.[1][2] Use Schlenk line.[2]
2-Chloroethanol Nucleophile107-07-380.51FATAL (Dermal) Strict PPE. Dispense via syringe to avoid open pouring.[1][2]
Pyridine Base/Cat.[2][3][4]110-86-179.10Flammable / ToxicDried over KOH.[1][2]
DMAP Catalyst1122-58-3122.17Toxic (Dermal)Increases acylation rate by ~10^4.[1][2]
Dichloromethane (DCM) Solvent75-09-284.93CarcinogenAnhydrous grade required.[1][2]

Part 3: Protocol A – The Acyl Chloride Method (Recommended)

This protocol proceeds in two steps: (1) Formation of 4-nitrobenzoyl chloride and (2) Esterification.[1][2]

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

Rationale: Thionyl chloride (


) is preferred over 

because the byproducts (

,

) are gaseous and easily removed, simplifying purification.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ) or nitrogen inlet.
    
  • Reaction:

    • Charge the flask with 4-nitrobenzoic acid (16.7 g, 100 mmol).[1][2]

    • Add Thionyl chloride (23.8 g, ~14.6 mL, 200 mmol) – Excess is used as solvent/reagent.[2]

    • Add 1-2 drops of DMF (Dimethylformamide) as a catalyst.[1][2] Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.[1]

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 3-4 hours. The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride.

  • Isolation:

    • Cool to room temperature.[2]

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap for acidic vapors).
      
    • Result: Crude 4-nitrobenzoyl chloride (yellow solid, mp ~72-74°C).[1][2] Use immediately for Step 2.

Step 2: Esterification with 2-Chloroethanol

Rationale: Pyridine acts as both a solvent and an acid scavenger (neutralizing HCl).[1][2] DMAP is added to catalyze the attack of the poor nucleophile (2-chloroethanol).[1]

  • Setup: Clean, oven-dried 3-neck RBF under Nitrogen atmosphere.

  • Solvation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Addition:

    • Add 2-chloroethanol (8.85 g, 7.4 mL, 110 mmol) via syringe.[1][2]

    • Add DMAP (1.2 g, 10 mmol) – 10 mol% loading.

    • Dropwise addition: Add Pyridine (or Triethylamine) (12.1 g, 12.4 mL, 150 mmol) over 20 minutes. Exothermic reaction – maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 50 mL) – Removes Pyridine/DMAP.[1][2]

      • Sat.

        
         (2 x 50 mL) – Removes unreacted acid.[1][2]
        
      • Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the crude solid from Methanol/Water (1:1) .

Part 4: Protocol B – Acid-Catalyzed Fischer Esterification (Alternative)

Use case: When thionyl chloride is unavailable or strict "green" solvent restrictions apply.[2] Yields are generally lower (60-70%).[1][2]

  • Reagents: Mix 4-nitrobenzoic acid (50 mmol), 2-chloroethanol (250 mmol - large excess acts as solvent), and p-Toluenesulfonic acid (p-TsOH) (5 mmol).

  • Solvent: Toluene (150 mL).

  • Setup: RBF equipped with a Dean-Stark trap and reflux condenser.

  • Process: Reflux for 12-18 hours. The reaction is driven by the azeotropic removal of water via the Dean-Stark trap.

  • Workup: Cool, wash with

    
     to remove unreacted acid, dry, and distill off excess toluene/chloroethanol (vacuum distillation required due to high BP of chloroethanol).
    

Part 5: Quality Control & Characterization

TestExpected ResultNotes
Appearance White to pale yellow crystalline solidIf dark yellow, recrystallize (impurity likely nitro-compounds).[1][2]
Melting Point 71°C – 74°CSharp range indicates high purity.[2]
IR Spectroscopy 1720-1730

(Ester C=O)1520, 1350

(

stretch)
Absence of broad OH stretch (3200-3500

) confirms no residual acid/alcohol.[1][2]
1H NMR (CDCl3)

~8.3 (d, 2H, Ar-H)

~8.2 (d, 2H, Ar-H)

~4.6 (t, 2H,

)

~3.8 (t, 2H,

)
Diagnostic triplet at 4.6 ppm confirms ester linkage.[1]

References

  • Zhang, Y., et al. (2010).[2] "Crystal structure of 2-chloroethyl 4-nitrobenzoate." Zeitschrift für Kristallographie - New Crystal Structures, 225(3), 499-500.[1][2]

  • National Institute of Standards and Technology (NIST). "4-Nitrobenzoyl chloride: Phase change data."[1][2][5] NIST Chemistry WebBook, SRD 69.

  • Adams, R., & Jenkins, R. L. (1923).[2] "p-Nitrobenzoyl Chloride."[1][2][5][6][7] Organic Syntheses, Coll.[2] Vol. 1, p.394.

  • PubChem. "2-Chloroethyl 4-nitrobenzoate (Compound)."[1][2] National Library of Medicine.[2]

  • Fisher Scientific. "Safety Data Sheet: 2-Chloroethanol."

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude 2-Chloroethyl 4-nitrobenzoate

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocol & Troubleshooting Guide: 2-Chloroethyl 4-nitrobenzoate Executive Summary 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1)...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocol & Troubleshooting Guide: 2-Chloroethyl 4-nitrobenzoate

Executive Summary

2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) is a critical intermediate, typically synthesized via the esterification of 4-nitrobenzoic acid with 2-chloroethanol. While the synthesis is straightforward, achieving high purity (>98%) is often complicated by the persistence of unreacted 4-nitrobenzoic acid and the tendency of the product to "oil out" during crystallization due to its relatively low melting point and flexible chloroethyl chain.

This guide moves beyond standard textbook procedures, focusing on the causality of impurity removal . We treat the purification as a two-stage system: Chemical Decontamination (removing the acid precursor) followed by Physical Refinement (crystallization).

Phase 1: Pre-Purification Diagnostics

Q: How do I know if my crude material requires a chemical wash before crystallization? A: You must quantify the unreacted 4-nitrobenzoic acid. Direct crystallization of crude material containing >5% free acid often fails because the acid disrupts the crystal lattice of the ester, leading to amorphous precipitation or oils.

  • Quick Test: Dissolve 50 mg of crude in 2 mL of Dichloromethane (DCM). Add 1 mL of saturated Sodium Bicarbonate (

    
    ). Shake and let settle.
    
    • Result: If a significant precipitate forms at the interface or the aqueous layer bubbles vigorously, you have substantial unreacted acid. Do not proceed to crystallization. Go to Phase 2.

Phase 2: Chemical Purification (The "Acid Wash")

Objective: To chemically sequester and remove unreacted 4-nitrobenzoic acid and 2-chloroethanol prior to solid-state refinement.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Removal (Critical Step):

    • Wash the organic layer 2x with Saturated Aqueous

      
       .
      
    • Mechanism:[1][2][3][4] 4-Nitrobenzoic acid (

      
      ) is converted to its water-soluble sodium salt. The ester remains in the organic layer.
      
    • Validation: Check the pH of the aqueous wash. It should remain basic (~pH 8-9). If it turns acidic, perform another wash.

  • Alcohol Removal:

    • Wash 1x with Water to remove bulk 2-chloroethanol (water-soluble).

    • Wash 1x with Brine to remove residual water from the organic phase.

  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    , filter, and evaporate to dryness.

Data Table: Solubility Profile for Workup

ComponentSolubility in Water (pH 7)Solubility in Sat.

(pH 9)
Solubility in DCM/EtOAcFate during Workup
2-Chloroethyl 4-nitrobenzoate InsolubleInsolubleHigh Retained in Organic Phase
4-Nitrobenzoic Acid LowHigh (as salt) ModerateRemoved to Aqueous Phase
2-Chloroethanol High HighHighRemoved (mostly) via Water Wash

Phase 3: Physical Refinement (Crystallization)

Objective: To achieve crystal lattice uniformity and remove trace colored impurities.

Q: What is the optimal solvent system? A: The literature standard and empirically verified system is Methanol/Water (1:1 v/v) [1].

Step-by-Step Crystallization Protocol:

  • Dissolution: Transfer the dried solid from Phase 2 into an Erlenmeyer flask. Add Methanol (MeOH) dropwise while heating gently (approx. 50-60°C) until the solid just dissolves. Do not boil aggressively.

  • Saturation: Once dissolved, remove from heat. Add Water dropwise with swirling.

    • Visual Cue: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of pure MeOH to clear the turbidity. The solution is now saturated.[4]

  • Nucleation: Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why Slow Cooling? Rapid cooling traps impurities in the lattice and promotes oiling out.

  • Harvest: Once crystals form at room temperature, cool further in an ice bath for 15 minutes. Filter via vacuum and wash with cold Methanol/Water (1:2).

Phase 4: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate liquid oil layer forms at the bottom of the flask upon cooling.

  • Root Cause: The solution temperature dropped below the "oiling out" temperature (liquid-liquid phase separation) before it reached the crystallization temperature. This is common with low-melting esters.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of extra Methanol (solvent) to lower the saturation slightly.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

    • Cool very slowly. Wrap the flask in a towel to insulate it.

Issue 2: Persistent Yellow Color

Symptom: The product is chemically pure (by NMR) but has a yellow/orange tint.

  • Root Cause: Trace nitro-aromatic byproducts or oxidation products.

  • Corrective Action:

    • Perform a Charcoal Treatment during the hot dissolution step in Phase 3.

    • Add Activated Carbon (1-2% by weight), stir hot for 5 minutes, and filter through Celite before adding the water co-solvent.

Visual Workflow: Purification Logic

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in EtOAc or DCM Start->Dissolve BaseWash Wash with Sat. NaHCO3 (x2) Dissolve->BaseWash CheckPH Check Aqueous pH > 8? BaseWash->CheckPH AcidRemove Aqueous Layer: Contains 4-Nitrobenzoic Acid Salt BaseWash->AcidRemove CheckPH->BaseWash No (Acidic) WaterWash Wash Organic Layer with Water + Brine CheckPH->WaterWash Yes (Basic) Evaporate Dry (Na2SO4) & Evaporate WaterWash->Evaporate SolidCheck Solid/Oil Obtained Evaporate->SolidCheck Cryst Recrystallize: Dissolve in hot MeOH -> Add Water SolidCheck->Cryst Cooling Slow Cool to RT Cryst->Cooling OilCheck Did it Oil Out? Cooling->OilCheck Reheat Reheat & Add Seed Crystal/MeOH OilCheck->Reheat Yes Filter Vacuum Filter & Dry OilCheck->Filter No (Crystals) Reheat->Cooling Final Pure 2-Chloroethyl 4-nitrobenzoate Filter->Final

Caption: Logical flow for the purification of 2-Chloroethyl 4-nitrobenzoate, prioritizing acid removal before crystallization.

References

  • Wu, H., Xie, M. H., Zou, P., & He, Y. J. (2010).[5] 2-Chloroethyl 4-nitrobenzoate . Acta Crystallographica Section E: Structure Reports Online, 66(11), o2708.[6] Link

  • BenchChem. Synthesis and Properties of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid (Contextual reference for nitrobenzoate handling). Link

  • Fisher Scientific.[7] Safety Data Sheet: Benzoic acid, 4-nitro-, ethyl ester (Analogous compound safety data). Link

Sources

Optimization

Technical Support Guide: Recrystallization of 2-Chloroethyl 4-nitrobenzoate

Document ID: TS-REC-CNB-001 Subject: Solvent Selection & Purification Protocols for High-Purity Applications Compound CAS: 949-03-1 Melting Point Target: 56–59 °C[1][2][3] Executive Summary: The "Oiling Out" Trap The pur...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-REC-CNB-001 Subject: Solvent Selection & Purification Protocols for High-Purity Applications Compound CAS: 949-03-1 Melting Point Target: 56–59 °C[1][2][3]

Executive Summary: The "Oiling Out" Trap

The purification of 2-Chloroethyl 4-nitrobenzoate presents a specific thermodynamic challenge: its relatively low melting point (56–59 °C ).[1][2][3]

Many standard recrystallization solvents (Ethanol, Water, Toluene) have boiling points higher than the melting point of this solid. If you attempt a standard "boil and cool" recrystallization, the compound will likely separate as a liquid (oil) rather than crystals. This phenomenon, known as oiling out , traps impurities and results in a low-purity amorphous solid.[1][2][3]

Core Recommendation: Use a Room-Temperature Anti-Solvent Precipitation method or a Slow Evaporation technique rather than high-temperature reflux.[1][2][3]

Solvent Selection Matrix

The following solvent systems are validated based on the compound's polarity (nitro group + ester linkage) and the requirement to avoid high-temperature excursions.

System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)ApplicationTechnical Note
Primary (Aqueous) Methanol / Water 1:1High-Purity CrystallographyGold Standard. Slow evaporation yields single crystals suitable for XRD [1].[1][2][3]
Secondary (Bulk) Ethanol / Water ~3:1Bulk Powder PurificationRequires strict temperature control (<50°C) to prevent oiling.[3]
Alternative (Anhydrous) Ethyl Acetate / Hexanes 1:4Water-Sensitive ImpuritiesGood for removing unreacted 2-chloroethanol.[1][2][3]
Rapid Precipitation Acetone / Water 1:2Crude CleanupFast, but crystals may be smaller and occlude solvent.[3]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Slow Evaporation (High Purity)

Best for: Analytical standards, X-ray crystallography, and removing trace isomers.

  • Dissolution: Dissolve 1.0 g of crude 2-Chloroethyl 4-nitrobenzoate in 20 mL of Methanol at room temperature. Sonicate if necessary.[3]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble dust or inorganic salts.

  • Anti-Solvent Addition: Slowly add 20 mL of high-purity Water to the methanol solution. The solution may turn slightly cloudy; stir gently until it clears.

  • Crystal Growth: Cover the vessel with Parafilm and poke 3-5 small holes to allow controlled evaporation.[3]

  • Incubation: Leave undisturbed in a vibration-free, dark location at room temperature (20–25°C) for 7–14 days .

  • Harvest: Colorless single crystals will form. Decant the mother liquor and wash crystals with ice-cold 1:1 Methanol/Water.[1][2][3]

Protocol B: Bulk Purification via Anti-Solvent (Scale-Up)

Best for: Preparing >5g of material for synthesis intermediates.[1][2][3]

  • Warm Dissolution: Place crude solid in a flask. Add minimal Ethanol and warm to 40–45°C (Do NOT exceed 50°C). Swirl until dissolved.

  • The "Cloud Point": Remove from heat. While stirring rapidly, add Water dropwise.

    • Visual Cue: Stop adding water exactly when a faint, persistent turbidity (cloudiness) appears and does not dissolve after 10 seconds of stirring.

  • Re-solubilization: Add a few drops of Ethanol until the solution becomes clear again.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 1 hour). Do not use an ice bath yet.[3]

  • Seeding (Critical): If oil droplets appear, add a "seed" crystal of pure product to induce lattice formation over phase separation.[3]

  • Final Crystallization: Once solid crystals are visible, place in an ice bath (0°C) for 30 minutes to maximize yield.

Troubleshooting Guide: The "Why" Behind Failure

Issue 1: Oiling Out (Liquid Phase Separation)

Symptom: The solution turns milky, and yellow droplets settle at the bottom instead of crystals.

  • Cause: The temperature of the solution is above the melting point (56°C) of the solvated compound, or the impurity profile has depressed the melting point significantly.[2]

  • Fix:

    • Re-heat gently to re-dissolve the oil (add slightly more solvent if needed).[3]

    • Allow to cool much more slowly.

    • Vigorous Stirring: Stirring helps prevent the coalescence of oil droplets, giving them time to nucleate into solids.

    • Seed: Add a seed crystal at 45°C.

Issue 2: Persistent Yellow Color

Symptom: Crystals are structurally sound but retain a yellow/orange tint.[3]

  • Cause: Contamination with 4-nitrobenzoic acid (starting material) or nitro-dimer byproducts.[1][2][3]

  • Fix:

    • Perform a Bicarbonate Wash before recrystallization.[3] Dissolve the crude ester in Ethyl Acetate and wash with 5% NaHCO₃.[3] This removes the acidic impurity (4-nitrobenzoic acid).[1][2][3]

    • Recrystallize the organic layer residue.[3]

Visual Logic & Workflows

Diagram 1: Solvent System Decision Matrix

This flowchart guides you to the correct solvent based on your purity needs and impurity profile.

SolventSelection Start Start: Define Purification Goal Goal_Purity Goal: Analytical Std / X-Ray (Max Purity) Start->Goal_Purity Goal_Bulk Goal: Synthesis Intermediate (High Yield) Start->Goal_Bulk Method_Slow Method: Slow Evaporation Solvent: MeOH / Water (1:1) Goal_Purity->Method_Slow Time not critical Check_Acid Impurity Check: Contains 4-Nitrobenzoic Acid? Goal_Bulk->Check_Acid Wash_Step Pre-treatment: Dissolve in EtOAc -> Wash w/ NaHCO3 Check_Acid->Wash_Step Yes (Yellow/Acidic) Method_Anti Method: Anti-Solvent Precipitation Solvent: Ethanol / Water Check_Acid->Method_Anti No (Neutral) Method_Anhydrous Method: Anhydrous Cryst. Solvent: Hexane / EtOAc Wash_Step->Method_Anhydrous Recover from Organic Layer

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Diagram 2: The "Oiling Out" Rescue Loop

A logic gate for handling the most common failure mode with this low-melting compound.[2][3]

OilingOut Observation Observation: Cloudy Emulsion / Oil Droplets Check_Temp Check Temperature Observation->Check_Temp Action_Cool Action: Re-heat to clear -> Cool SLOWER Check_Temp->Action_Cool Temp > 56°C Action_Solvent Action: Add more Ethanol (Solvent) Check_Temp->Action_Solvent Temp < 50°C (Oiled out cold) Action_Seed Action: Add Seed Crystal at 45°C Action_Cool->Action_Seed Result Result: Crystalline Solid Action_Seed->Result Action_Solvent->Action_Seed

Caption: Troubleshooting logic for converting an oiled-out emulsion into a crystalline solid.

FAQ: Technical Support

Q: My crystals are wet and sticky. Can I dry them in an oven? A: Use caution. The melting point is ~56°C. Standard lab ovens often overshoot or have hot spots >60°C, which will melt your product into a puddle.

  • Recommendation: Dry in a vacuum desiccator at room temperature over P₂O₅ or Silica Gel.[3] If you must use heat, set a vacuum oven to 35°C maximum .[3]

Q: Why do I have low yield with the Methanol/Water method? A: This method relies on thermodynamic equilibrium.[3] If you add too much methanol initially, the compound remains too soluble even after water addition.

  • Fix: Ensure you use the minimum amount of methanol to dissolve the solid. If yield is low, cool the final mixture to 4°C (fridge) for 24 hours before filtering.

Q: Can I use pure Ethanol? A: 2-Chloroethyl 4-nitrobenzoate is highly soluble in hot ethanol and moderately soluble in cold ethanol.[1][2][3] Recrystallizing from pure ethanol often leads to low recovery (high loss in mother liquor).[3] The addition of water (anti-solvent) forces the equilibrium toward precipitation, significantly improving yield.

References

  • Crystal Structure & Solvent Data

    • Source: Zhang, Y., et al. (2011).[3] "2-Chloroethyl 4-nitrobenzoate."[1][2][4] Acta Crystallographica Section E: Structure Reports Online.

    • Relevance: Confirms the use of Methanol/Water (1:1) for growing high-quality single crystals and establishes the structural identity.
    • URL:[Link]

  • Physical Properties (Melting Point)

    • Source: Fisher Scientific Safety Data Sheet (SDS) - Ethyl 4-nitrobenzoate derivatives.[1][2][3]

    • Relevance: Establishes the melting point range of 56–59°C, which dictates the temperature limit
  • General Recrystallization Theory

    • Source: Vogel, A.I.[1][2] Vogel's Textbook of Practical Organic Chemistry.

    • Relevance: Foundational authority for the "Mixed Solvent" (Solvent/Anti-Solvent) technique described in Protocol B.[3]

Sources

Troubleshooting

Minimizing hydrolysis side reactions of 2-Chloroethyl 4-nitrobenzoate

Technical Support Center: Minimizing Hydrolysis of 2-Chloroethyl 4-nitrobenzoate Executive Summary You are working with 2-Chloroethyl 4-nitrobenzoate , a p-nitrobenzoate ester. While benzoate esters are generally stable,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Hydrolysis of 2-Chloroethyl 4-nitrobenzoate

Executive Summary

You are working with 2-Chloroethyl 4-nitrobenzoate , a p-nitrobenzoate ester. While benzoate esters are generally stable, the presence of the 4-nitro group (electron-withdrawing) significantly increases the electrophilicity of the carbonyl carbon, making this compound more susceptible to hydrolytic cleavage than standard benzoates. Additionally, the 2-chloroethyl moiety presents a secondary risk of cyclization or elimination under basic conditions.

This guide provides a self-validating system to minimize hydrolysis during storage, reaction, and purification.

Module 1: Critical Storage & Handling (Preventative)

Q1: I just received the shipment. How should I store this compound to prevent degradation? A: Immediate environmental control is required.[1] The primary driver of hydrolysis for this compound is ambient moisture catalyzed by trace acidity or basicity on glass surfaces.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the nucleophilic attack of water.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] Oxygen is not the primary threat; humidity is.

  • Desiccation: Place the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or activated molecular sieves).

  • Why? The nitro group pulls electron density from the ester linkage, lowering the activation energy for hydrolysis. Even trace moisture in "dry" air can initiate cleavage over weeks [1, 2].

Q2: Can I prepare a stock solution for later use? A: Not recommended for long-term storage (>24 hours).

  • If necessary: Use anhydrous non-nucleophilic solvents (e.g., Dichloromethane (DCM), DMSO, or DMF) stored over 4Å molecular sieves.

  • Avoid: Alcohols (Methanol, Ethanol). Transesterification can occur, swapping the 2-chloroethyl group for a methyl/ethyl group, effectively destroying your specific reagent [3].

Module 2: Reaction Optimization (Process Control)

Q3: I am using this ester in a nucleophilic substitution reaction. Which solvent system minimizes side reactions? A: Solvent choice is the single biggest variable in hydrolysis control.

  • Preferred: Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile).

  • Avoid: Protic solvents (Water, Alcohols) and wet ethers.

  • Protocol: Ensure solvents are dried to <50 ppm water content. Use a Karl Fischer titrator if available, or store solvents over activated molecular sieves for 24 hours prior to use.

Q4: What pH range is safe? A: Maintain a neutral to slightly acidic pH (pH 4-6) .

  • Danger Zone (pH > 8): Base-catalyzed hydrolysis (saponification) is irreversible and rapid for p-nitrobenzoates. Furthermore, the leaving group (2-chloroethanol) can undergo intramolecular cyclization to form ethylene oxide under strong basic conditions, creating a toxic hazard and complicating purification [4].

  • Danger Zone (pH < 2): Strong acid catalysis will eventually cleave the ester, though this is reversible.

Table 1: Solvent & Condition Compatibility Matrix

Solvent/ConditionCompatibilityRisk FactorMechanism of Failure
Anhydrous DCM High LowN/A (Ideal medium)
Anhydrous THF High LowN/A
Water (Neutral) Low MediumSlow Hydrolysis
Aq. NaOH (pH 10+) Critical Extreme Irreversible Saponification + 2-Chloroethanol cyclization
Methanol/Ethanol None HighTransesterification (swaps ester group)

Module 3: Troubleshooting (Reactive)

Q5: I see a white precipitate forming in my reaction mixture. What is it? A: This is likely 4-nitrobenzoic acid , the hydrolysis byproduct.

  • Diagnosis: 4-nitrobenzoic acid has significantly lower solubility in organic solvents (like DCM) compared to the ester.

  • Immediate Action: Check the water content of your solvent and the pH. If the reaction requires a base (e.g., for deprotonating a nucleophile), ensure the base is added slowly and at low temperature (0°C) to favor the desired reaction over ester cleavage.

Q6: My yield is low, and I see two spots on my TLC. How do I identify them? A:

  • Spot 1 (High Rf): Intact 2-Chloroethyl 4-nitrobenzoate (Non-polar).

  • Spot 2 (Low Rf/Baseline): 4-nitrobenzoic acid (Polar, acidic).

  • Visualization: Both spots will be UV active (254 nm) due to the nitro-aromatic system. The acid spot will likely streak on silica unless a drop of acetic acid is added to the eluent.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the competing pathways you must manage. Note how the Nitro group accelerates the attack on the carbonyl.

HydrolysisPathways cluster_conditions Critical Control Points Ester 2-Chloroethyl 4-nitrobenzoate Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (Accelerated by NO2) Water H2O / OH- Water->Transition Acid 4-Nitrobenzoic Acid (Byproduct) Transition->Acid Collapse Alcohol 2-Chloroethanol Transition->Alcohol Leaving Group EthyleneOxide Ethylene Oxide (Toxic Gas) Alcohol->EthyleneOxide High pH (Cyclization)

Figure 1: Mechanistic pathway of hydrolysis. The electron-withdrawing nitro group destabilizes the ester, facilitating water attack. High pH leads to irreversible breakdown and potential secondary toxicity.

Module 4: Validated Purification Protocol

Q7: How do I purify the compound if hydrolysis has occurred? A: You must separate the acid byproduct from the ester.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate or DCM .

  • Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) solution.[3]

    • Mechanism:[4][5][6] This converts the 4-nitrobenzoic acid impurity into its water-soluble sodium salt (Sodium 4-nitrobenzoate). The neutral ester remains in the organic layer [5].

  • Separation: Discard the aqueous layer (yellowish).[3]

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4) .

  • Concentration: Evaporate solvent under reduced pressure at <40°C .

References

  • National Institutes of Health (NIH). Transesterification of Non-Activated Esters Promoted by Small Molecules. Available at: [Link]

  • Bond University. Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]

  • ResearchGate. Stability of ester and carbamate containing compounds. Available at: [Link]

  • University of Calgary. Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

Sources

Optimization

Optimizing temperature conditions for 2-Chloroethyl 4-nitrobenzoate esterification

Topic: Optimizing Temperature Conditions for 2-Chloroethyl 4-nitrobenzoate Esterification Document Type: Technical Support Guide & Troubleshooting Manual Audience: Research Scientists, Process Chemists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Conditions for 2-Chloroethyl 4-nitrobenzoate Esterification Document Type: Technical Support Guide & Troubleshooting Manual Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Technical Support Center: 2-Chloroethyl 4-nitrobenzoate Synthesis

Welcome to the technical support hub for the synthesis of 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1). This guide addresses the critical thermodynamic and kinetic parameters required to optimize yield and purity.

While multiple synthetic routes exist, this guide prioritizes the Acyl Chloride Method (4-Nitrobenzoyl chloride + 2-Chloroethanol) due to its superior kinetics and higher conversion rates compared to direct Fischer esterification.

Part 1: The Core Reaction Protocols

Method A: Acyl Chloride Route (Recommended)

Mechanism: Nucleophilic acyl substitution. Key Reagents: 4-Nitrobenzoyl chloride, 2-Chloroethanol, Base (Triethylamine/Pyridine), Solvent (DCM or THF).

Optimal Temperature Profile:

  • Initiation (0°C): Critical to suppress the formation of 4-nitrobenzoic anhydride and control exothermicity.

  • Progression (20–25°C): Allows the reaction to reach equilibrium without thermal degradation.

  • Completion (40°C - Optional): Only required if TLC/HPLC indicates unreacted acid chloride after 4 hours.

Method B: Fischer Esterification (Alternative)

Mechanism: Acid-catalyzed equilibrium reaction. Key Reagents: 4-Nitrobenzoic acid, 2-Chloroethanol (Excess), H₂SO₄ or p-TsOH.

Optimal Temperature Profile:

  • Reflux (110–130°C): Mandatory to drive the equilibrium by removing water (Dean-Stark apparatus required if using a solvent like Toluene).

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic and process flow for the recommended Acyl Chloride synthesis route.

G Start Start: Reagent Prep Mix Step 1: Dissolve Acid Chloride (Anhydrous DCM, N2 atm) Start->Mix Cool Step 2: Cool to 0°C (Ice Bath) Mix->Cool Add Step 3: Dropwise Addition (2-Chloroethanol + Base) Cool->Add Control Exotherm Warm Step 4: Warm to RT (25°C) Stir 3-6 Hours Add->Warm Kinetics Check Checkpoint: TLC/HPLC Analysis Warm->Check Check->Warm Incomplete (<95%) Quench Step 5: Quench (NaHCO3 Wash) Check->Quench Complete Purify Step 6: Recrystallization (MeOH/Water) Quench->Purify

Figure 1: Step-by-step workflow for the Acyl Chloride synthesis route, emphasizing temperature checkpoints.

Part 3: Troubleshooting & FAQs

Category 1: Temperature & Kinetics

Q1: Why is my yield low (<60%) even though I refluxed the reaction? Diagnosis: If you used Method A (Acid Chloride) , refluxing is likely the culprit. High temperatures in the presence of base can cause:

  • Hydrolysis: Trace moisture reacts faster with the acid chloride at high temps, reverting it to 4-nitrobenzoic acid [1].

  • Polymerization/Side Reactions: 2-chloroethanol can undergo self-etherification or elimination to vinyl species under vigorous thermal conditions.

Corrective Action:

  • Protocol Shift: Maintain the reaction at 0°C during addition and never exceed 25°C (Room Temperature) for the bulk of the reaction time.

  • Validation: Ensure your solvent (DCM/THF) is anhydrous. Water is the primary enemy of yield here, not insufficient heat.

Q2: I am using the Fischer method (Method B). The reaction is stuck at 70% conversion. Diagnosis: Fischer esterification is an equilibrium process (


). Simply heating it will not drive it to completion unless the byproduct (water) is removed.[1]
Corrective Action: 
  • Azeotropic Distillation: Use a Dean-Stark trap with Toluene (bp 110.6°C) to physically remove water.

  • Temperature: Ensure the oil bath is set to ~130°C to maintain a vigorous reflux inside the flask (internal temp ~110°C).

Category 2: Impurity Profiling

Q3: My product has a melting point of 238°C instead of the expected ~56°C. What is this solid? Diagnosis: You have isolated 4-Nitrobenzoic acid (starting material or hydrolysis product), which melts at ~240°C. Cause:

  • Moisture Ingress: The acid chloride hydrolyzed before reacting with the alcohol.

  • Insufficient Base: If using Method A, enough base (e.g., Triethylamine) must be present to scavenge the HCl produced. If HCl accumulates, it can protonate the alcohol, reducing its nucleophilicity.

Q4: I see a secondary spot on TLC that is less polar than the product. What is it? Diagnosis: This is likely 4-Nitrobenzoic Anhydride . Cause: This forms when the reaction temperature is too high during the initial mixing. The acid chloride reacts with the already-formed carboxylate salt instead of the alcohol. Prevention: Keep the initial addition strictly at 0°C .

Part 4: Data & Specifications

Table 1: Comparative Process Parameters
ParameterMethod A: Acid Chloride (Recommended)Method B: Fischer Esterification
Reagents 4-Nitrobenzoyl chloride + 2-Chloroethanol4-Nitrobenzoic acid + 2-Chloroethanol
Catalyst/Base Triethylamine or Pyridine (1.1 eq)H₂SO₄ or p-TsOH (Catalytic)
Optimal Temp 0°C → 25°C 110°C (Reflux)
Reaction Time 3–6 Hours12–24 Hours
Primary Impurity 4-Nitrobenzoic AnhydrideUnreacted Acid (Equilibrium limited)
Typical Yield 85–95%60–75%
Table 2: Physical Properties for Validation
CompoundRoleMW ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloroethyl 4-nitrobenzoate Product 229.62 56–58°C [2]~175°C (dec)
4-Nitrobenzoyl chlorideReactant185.5672–74°C197°C (73 mmHg)
2-ChloroethanolReactant80.51-63°C128–130°C
4-Nitrobenzoic acidImpurity167.12239–241°CSublimes

Part 5: Safety Warning (Critical)

2-Chloroethanol (Ethylene Chlorohydrin) is classified as extremely hazardous .

  • Toxicity: Fatal in contact with skin, swallowed, or inhaled. It penetrates skin rapidly.

  • Handling: Double-gloving (Nitrile/Laminate) and working in a certified fume hood are mandatory.

  • Disposal: Do not mix with basic waste streams (risk of ethylene oxide formation). Segregate as halogenated organic waste.

References

  • BenchChem Technical Support. (2025). Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines: Troubleshooting & Optimization. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 949-03-1, 2-Chloroethyl 4-nitrobenzoate. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloroethyl 4-nitrobenzoate. Retrieved from

  • Wu, H., et al. (2010). Crystal structure of 2-chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E, 66(11), o2783. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Optimization. Retrieved from

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-Chloroethyl 4-nitrobenzoate synthesis

Technical Support Center: Synthesis Optimization Guide Case Reference: #CNB-EST-004 Subject: Optimizing Yield and Purity in 2-Chloroethyl 4-nitrobenzoate Synthesis Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization Guide

Case Reference: #CNB-EST-004 Subject: Optimizing Yield and Purity in 2-Chloroethyl 4-nitrobenzoate Synthesis

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) has stalled, resulting in low conversion, difficult purification, or unidentifiable side products.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of reacting an electron-deficient acid derivative with a deactivated alcohol.

CRITICAL SAFETY ALERT

⚠ DANGER: 2-Chloroethanol (Ethylene Chlorohydrin) Toxicity Before proceeding, verify your safety protocols. 2-Chloroethanol is fatal if inhaled or absorbed through the skin . It is metabolically converted to chloroacetaldehyde, a potent cellular toxin.

  • Requirement: All operations must occur in a functioning fume hood.

  • PPE: Double nitrile gloves or butyl rubber gloves are mandatory. Standard latex offers insufficient protection against organochlorides.

Diagnostic Triage: Select Your Pathway

Low conversion usually stems from a mismatch between the reaction method and the substrate's electronic properties. Use the workflow below to diagnose your current approach.

SynthesisTriage Start Start: Identify Method Method Which reagents are you using? Start->Method RouteA Route A: 4-Nitrobenzoic Acid + 2-Chloroethanol (Fischer Esterification) Method->RouteA Acid + Alcohol RouteB Route B: 4-Nitrobenzoyl Chloride + 2-Chloroethanol (Acyl Chloride) Method->RouteB Acid Chloride + Alcohol IssueA Primary Issue: Equilibrium Limitation RouteA->IssueA IssueB Primary Issue: Nucleophilicity Mismatch RouteB->IssueB SolA Solution: Azeotropic Water Removal (Dean-Stark) IssueA->SolA SolB Solution: Base Catalysis (DMAP) + Moisture Control IssueB->SolB

Figure 1: Diagnostic workflow for selecting the appropriate troubleshooting pathway.

The Core Problem: Electronic Deactivation

Why is this reaction harder than making ethyl benzoate?

  • The Alcohol: The chlorine atom in 2-chloroethanol exerts a strong inductive withdrawing effect (-I) . This reduces the electron density on the oxygen atom, making it a significantly weaker nucleophile than ethanol [1].

  • The Acid: The nitro group on 4-nitrobenzoic acid is strongly electron-withdrawing. While this makes the carbonyl carbon more electrophilic (good), it also makes the resulting ester bond susceptible to hydrolysis if water is present.

Verdict: You cannot rely on passive mixing. You must forcefully drive the reaction using Route B (Acid Chloride) or Route A (Azeotropic Distillation) .

Route A: Fischer Esterification (Acid + Alcohol)[1]

Status: Recommended only if Acid Chloride is unavailable. Common Failure Mode: Equilibrium reached at ~60% conversion; water stalls the reaction.

Optimized Protocol
  • Reagents: 4-Nitrobenzoic acid (1.0 eq), 2-Chloroethanol (Excess, 3-5 eq), p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Solvent: Toluene or Benzene (for azeotrope).

  • Setup: Dean-Stark trap is mandatory .

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Yield < 50% Water accumulation.Verify Dean-Stark: Ensure the trap is filling with water. If not, insulate the column arm to ensure vapor reaches the condenser.
No Reaction Nucleophile too weak.Increase Catalyst: Increase pTSA to 10-15 mol%. The weak nucleophile (Cl-CH2-CH2-OH) requires a highly activated carbonyl.
Black Tar Polymerization.[1]Temp Control: 2-Chloroethanol can polymerize or eliminate to vinyl chloride under harsh acid/heat. Do not exceed 120°C oil bath temp.

Route B: Acyl Chloride Method (The "Gold Standard")

Status: Highly Recommended. Mechanism: Irreversible nucleophilic substitution. Common Failure Mode: Hydrolysis of the acid chloride due to wet solvents.

Optimized Protocol
  • Activation: Convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using Thionyl Chloride (

    
    ) and a drop of DMF. Reflux until gas evolution ceases.[2] Remove excess 
    
    
    
    under vacuum (crucial step) [2].
  • Coupling: Dissolve Acid Chloride (1.1 eq) in anhydrous DCM. Add 2-Chloroethanol (1.0 eq).

  • Base: Add Triethylamine (TEA) (1.5 eq) and DMAP (5-10 mol%) at 0°C.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
White Precipitate (Starting Material) Hydrolysis.Dry Solvents: The acid chloride reverted to acid. Use freshly distilled DCM and keep under

atmosphere.
Slow Conversion Low Nucleophilicity.Add DMAP: 4-Dimethylaminopyridine acts as a "hyper-nucleophilic" transfer catalyst, forming an active amide intermediate that the weak 2-chloroethanol can attack [3].
Impurity: Anhydride Stoichiometry error.Order of Addition: Add the acid chloride slowly to the alcohol/base mixture to prevent the acid chloride from reacting with itself (via hydrolyzed acid).

Characterization & Data Validation

When you isolate the product, use these parameters to validate success.

  • Physical State: Solid (Crystalline).

  • Melting Point: Literature varies, but typically distinct from the starting acid (

    
    ). Expect a lower melting solid (approx. 
    
    
    
    for similar ethyl analogs; confirm with recrystallized sample).
  • H-NMR Diagnostic:

    • Look for the triplet at ~3.8 ppm (

      
      ) and triplet at ~4.6 ppm  (
      
      
      
      ).
    • Note: If the triplets are at 3.9 and 3.7, you likely have unreacted 2-chloroethanol.

Frequently Asked Questions (FAQs)

Q: Can I use DCC/EDC coupling (Steglich esterification) instead? A: Yes, but it is often overkill and complicates purification. The urea byproduct (DCU) is notoriously difficult to remove completely. The Acid Chloride method (Route B) is cleaner for this specific substrate.

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates solvent retention or impurities (like unreacted 2-chloroethanol).

  • Fix: Dissolve in ether, wash extensively with water (to remove 2-chloroethanol), then brine. Dry over

    
     and rotovap. Recrystallize from Methanol/Water if necessary [4].
    

Q: Why is the reaction turning yellow/orange? A: Nitro compounds are often yellow. However, a deep orange/red shift usually indicates the formation of a Meisenheimer complex or degradation under basic conditions. Ensure you are not using strong hydroxide bases; stick to Pyridine or TEA.

References

  • Nucleophilicity of Haloalcohols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the inductive effect of -halogens on alcohol nucleophilicity).
  • Acid Chloride Synthesis Standards: Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (Standard protocols for

    
     activation).
    
  • DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. [Link]

  • Crystallization of Nitrobenzoates: Wu, H., et al.[4][5] (2010).[5][6] 2-Chloroethyl 4-nitrobenzoate. Acta Crystallographica Section E, 66(11), o2708.[5] (Confirms crystal structure and solid state). [Link]

Sources

Optimization

Stability of 2-Chloroethyl 4-nitrobenzoate under acidic and basic conditions

Welcome to the technical support center for 2-Chloroethyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloroethyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of 2-chloroethyl 4-nitrobenzoate under acidic and basic conditions, potential degradation pathways, and best practices for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-chloroethyl 4-nitrobenzoate in solution?

A1: The main stability concerns for 2-chloroethyl 4-nitrobenzoate in aqueous or protic solutions are hydrolysis of the ester linkage and, to a lesser extent, potential intramolecular reactions involving the 2-chloroethyl group. The rate and outcome of these degradation pathways are highly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of 2-chloroethyl 4-nitrobenzoate?

A2: The stability of 2-chloroethyl 4-nitrobenzoate is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under acidic conditions, the ester is susceptible to acid-catalyzed hydrolysis. This reaction is typically slower than base-catalyzed hydrolysis.

  • Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in the neutral pH range, although slow uncatalyzed hydrolysis can still occur over extended periods.

  • Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is generally a rapid process.[1]

Q3: What are the expected degradation products of 2-chloroethyl 4-nitrobenzoate?

A3: The primary degradation products from the hydrolysis of the ester bond are 4-nitrobenzoic acid and 2-chloroethanol . Under certain conditions, further reactions of 2-chloroethanol or intramolecular cyclization of the parent compound could potentially occur, although hydrolysis of the ester is expected to be the dominant pathway.

Q4: Can the 2-chloroethyl group participate in any side reactions?

A4: Yes, the 2-chloroethyl group has the potential to undergo intramolecular cyclization, particularly under conditions that favor nucleophilic attack by the ester's carbonyl oxygen. While direct evidence for 2-chloroethyl 4-nitrobenzoate is limited, related compounds like bis(2-chloroethyl)aminoethyl esters are known to undergo intramolecular cyclization.[2] This could lead to the formation of a cyclic intermediate, which would then be susceptible to hydrolysis.

Troubleshooting Guide

Issue 1: Inconsistent results in stability studies.
  • Possible Cause 1: pH of the medium is not well-controlled.

    • Explanation: The hydrolysis rate of 2-chloroethyl 4-nitrobenzoate is highly pH-dependent. Small variations in pH can lead to significant differences in degradation rates, causing inconsistent results.

    • Solution: Use calibrated pH meters and freshly prepared, high-purity buffers. Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment, especially if the degradation products are acidic or basic.

  • Possible Cause 2: Temperature fluctuations.

    • Explanation: Reaction rates, including hydrolysis, are temperature-dependent. Inconsistent temperature control will lead to variable degradation rates.

    • Solution: Use a calibrated, temperature-controlled incubator, water bath, or heating block. Monitor and record the temperature throughout the experiment.

  • Possible Cause 3: Co-solvent effects.

    • Explanation: If a co-solvent is used to dissolve the 2-chloroethyl 4-nitrobenzoate, variations in its concentration can alter the polarity of the medium and affect the hydrolysis rate.

    • Solution: Precisely control the concentration of any co-solvents used. Prepare all solutions from the same stock of co-solvent to ensure consistency.

Issue 2: Unexpected peaks in HPLC analysis.
  • Possible Cause 1: Formation of unknown degradation products.

    • Explanation: Besides the expected hydrolysis products (4-nitrobenzoic acid and 2-chloroethanol), other minor degradation products or isomers might form under specific stress conditions.

    • Solution: Conduct a comprehensive forced degradation study under various conditions (acid, base, oxidation, heat, light) to identify all potential degradation products.[3] Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks.

  • Possible Cause 2: Impurities in the starting material or reagents.

    • Explanation: The starting material may contain impurities, or impurities may be introduced from the reagents or solvents used.

    • Solution: Analyze the starting material by HPLC to establish a purity profile. Run a blank (all reagents except the analyte) to identify any peaks originating from the reagents or solvent system.

  • Possible Cause 3: Interaction with excipients (for formulated products).

    • Explanation: If working with a formulated product, the excipients may interact with 2-chloroethyl 4-nitrobenzoate or its degradation products.

    • Solution: Analyze a placebo (formulation without the active ingredient) under the same stress conditions to identify any peaks originating from the excipients.

Issue 3: Poor peak shape or resolution in HPLC.
  • Possible Cause 1: Inappropriate mobile phase pH.

    • Explanation: The ionization state of 4-nitrobenzoic acid (a primary degradant) is pH-dependent. If the mobile phase pH is close to its pKa, peak tailing or splitting can occur.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of 4-nitrobenzoic acid. For reversed-phase HPLC, a mobile phase with a pH around 2.5-3.0 is often effective for acidic analytes.

  • Possible Cause 2: Column overload.

    • Explanation: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Strong solvent effect.

    • Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-chloroethyl 4-nitrobenzoate to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-chloroethyl 4-nitrobenzoate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with 0.01 M NaOH and 0.1 M NaOH. Keep the solutions at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60 °C).

  • Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 60 °C).

  • Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines. Keep a control sample in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for the analysis of 2-chloroethyl 4-nitrobenzoate and its degradation products. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Data Presentation

Table 1: Predicted Degradation Products and Analytical Considerations

Stress ConditionPrimary Degradation PathwayExpected Major ProductsPotential Minor ProductsAnalytical Considerations
Acidic (e.g., 0.1 M HCl, 60°C) Acid-catalyzed ester hydrolysis4-Nitrobenzoic acid, 2-Chloroethanol-Ensure mobile phase pH provides good peak shape for 4-nitrobenzoic acid.
Basic (e.g., 0.01 M NaOH, RT) Base-catalyzed ester hydrolysis (saponification)4-Nitrobenzoate salt, 2-ChloroethanolProducts of intramolecular cyclizationReaction is rapid; requires careful time-point monitoring.
Oxidative (e.g., 3% H₂O₂, RT) Oxidation of the aromatic ring or ethyl chain-Hydroxylated derivatives, ring-opened productsMay require a different detection wavelength for some oxidation products.
Thermal (e.g., 60°C) Thermal decomposition4-Nitrobenzoic acid, 2-Chloroethanol-Monitor for both hydrolysis and other potential thermal rearrangements.
Photolytic (ICH Q1B) Photodegradation-Various photoproductsCompare to dark control to distinguish from thermal degradation.

Visualizations

Diagram 1: Hydrolysis of 2-Chloroethyl 4-nitrobenzoate

G parent 2-Chloroethyl 4-nitrobenzoate acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) parent->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (OH⁻) parent->base_hydrolysis products 4-Nitrobenzoic Acid + 2-Chloroethanol acid_hydrolysis->products base_hydrolysis->products

Caption: Primary degradation pathways of 2-chloroethyl 4-nitrobenzoate.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B1 Acidic A->B1 B2 Basic A->B2 B3 Oxidative A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Sample at Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize/Dilute C->D E HPLC Analysis D->E F Identify Degradants E->F G Determine Degradation Rate E->G

Caption: Workflow for forced degradation stability testing.

References

  • Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. PubMed. [Link]

  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed. [Link]

  • Hydrolysis of an Ester. Unknown Source.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

Sources

Troubleshooting

Technical Support Center: Extraction of 2-Chloroethyl 4-nitrobenzoate

Welcome to the Technical Support Center for the isolation and purification of 2-Chloroethyl 4-nitrobenzoate. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Chloroethyl 4-nitrobenzoate. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges associated with extracting this specific compound.

2-Chloroethyl 4-nitrobenzoate (


) is a moderately polar, lipophilic crystalline solid with a melting point of approximately 56 °C[1]. It features an electron-withdrawing nitro group, a hydrolytically sensitive ester linkage, and a reactive alkyl chloride moiety[2]. Because of these functional groups, liquid-liquid extraction (LLE)—a technique that separates compounds based on their differential solubility in immiscible liquids[3]—must be meticulously optimized to prevent molecular degradation while maximizing yield.

Solvent Selection Matrix

Q: What are the primary criteria for selecting an extraction solvent for 2-Chloroethyl 4-nitrobenzoate?

A: Effective liquid-liquid extraction depends on polarity, boiling point, density, and immiscibility with the aqueous phase[4]. For this specific compound, the solvent must possess a high affinity for aromatic esters while remaining chemically inert. We must strictly avoid primary alcohols (e.g., methanol, ethanol) as extraction solvents, as they can induce transesterification under slightly acidic or basic conditions.

Quantitative Comparison of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Water Solubility (g/100mL)Suitability for 2-Chloroethyl 4-nitrobenzoate
Dichloromethane (DCM) 39.61.331.3Optimal . High density prevents emulsions; completely inert to esters.
Ethyl Acetate (EtOAc) 77.10.908.3Good . Excellent solubility, but susceptible to base-catalyzed hydrolysis at pH > 8.
Methyl tert-butyl ether 55.20.744.2Moderate . Good chemical stability, but lower partition coefficient for polar aromatic esters.
Diethyl Ether 34.60.716.0Suboptimal . High volatility and flammability risks; prone to peroxide formation.

Troubleshooting Guide & FAQs

Q: I am using Ethyl Acetate, but my isolated product contains 4-nitrobenzoic acid impurities. What is the mechanistic cause?

A: This is a classic case of base-catalyzed hydrolysis. If your aqueous reaction mixture was quenched with a strong base (e.g., NaOH) and the pH exceeded 8, the hydroxide ions will nucleophilically attack the carbonyl carbon of the 2-chloroethyl 4-nitrobenzoate, cleaving it back into 4-nitrobenzoic acid and 2-chloroethanol. Furthermore, ethyl acetate itself can undergo base-catalyzed hydrolysis under these conditions, generating acetic acid and ethanol[5], which further complicates the matrix and degrades the product.

  • Causality-Driven Solution: Always adjust the aqueous phase to a neutral pH (6.5–7.0) using a mild buffer (like saturated

    
    ) before introducing the extraction solvent.
    

Q: Why does my Dichloromethane (DCM) extraction form a stubborn emulsion, and how can I break it?

A: Emulsions in this system are typically caused by residual unreacted 4-nitrobenzoic acid, which acts as a weak surfactant at intermediate pH, or by fine inorganic salts precipitating at the phase boundary.

  • Causality-Driven Solution 1 (Salting Out): Add saturated aqueous NaCl (brine) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound in water and increasing the density differential between the phases, forcing coalescence.

  • Causality-Driven Solution 2 (Filtration): If a solid precipitate is stabilizing the emulsion, pass the entire biphasic mixture through a pad of Celite under vacuum. This removes the particulate matter acting as an emulsion stabilizer.

Step-by-Step Methodology: Self-Validating LLE Protocol

Protocol: Standardized Extraction of 2-Chloroethyl 4-nitrobenzoate using Dichloromethane Note: This protocol incorporates self-validating checkpoints to ensure process integrity.

  • Step 1: Reaction Quenching & pH Adjustment

    • Action: Cool the aqueous reaction mixture to 0–5 °C. Slowly add saturated aqueous sodium bicarbonate (

      
      ) dropwise while stirring.
      
    • Validation Checkpoint: Monitor with pH paper until the solution reaches exactly pH 6.5–7.0.

    • Causality: Neutral pH prevents both the hydrolysis of the ester linkage and the nucleophilic substitution of the labile chloroethyl group.

  • Step 2: Solvent Addition & Partitioning

    • Action: Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase. Invert gently 3–4 times, venting the stopcock after each inversion to release

      
       gas.
      
    • Causality: Gentle inversion prevents the mechanical shearing that causes micro-emulsions, while venting prevents pressure buildup from residual bicarbonate neutralization.

  • Step 3: Phase Separation

    • Action: Allow the funnel to rest until two distinct layers form.

    • Validation Checkpoint (The Drop Test): Verify phase identity by adding a single drop of water to the funnel. If the drop floats on the bottom layer, the bottom layer is the organic phase (DCM density = 1.33 g/mL). Drain the lower DCM layer into a clean Erlenmeyer flask.

  • Step 4: Aqueous Extraction & Washing

    • Action: Extract the remaining aqueous phase with two additional half-volumes of DCM. Combine all organic extracts. Wash the combined organic phase with one volume of saturated NaCl (brine).

  • Step 5: Drying & Concentration

    • Action: Add anhydrous magnesium sulfate (

      
      ) to the organic phase until the powder flows freely like snow (indicating all water is absorbed). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 30 °C.
      
    • Causality: Keeping the bath temperature low prevents thermal degradation or elimination reactions of the alkyl chloride moiety.

Extraction Workflow Visualization

LLE_Workflow Start Aqueous Reaction Mixture (Contains 2-Chloroethyl 4-nitrobenzoate) pH pH Adjustment (Neutralize to pH 6.5-7.0) Start->pH Solvent Add Extraction Solvent (DCM or EtOAc) pH->Solvent Sep Phase Separation (Separatory Funnel) Solvent->Sep Emulsion Emulsion Formed? Sep->Emulsion Brine Add Saturated NaCl (Brine) or Filter via Celite Emulsion->Brine Yes Org Organic Phase (Target Ester) Emulsion->Org No Aq Aqueous Phase (Salts/Impurities) Emulsion->Aq No Brine->Sep Dry Dry over MgSO4 & Concentrate Org->Dry

Logical workflow for the LLE of 2-Chloroethyl 4-nitrobenzoate, including emulsion troubleshooting.

References

1.1 - ChemicalBook. 2.2 - ResearchGate. 3. 3 - Phenomenex. 4.4 - K-Jhil. 5. 5 - Kinam Park.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Purity Analysis for 2-Chloroethyl 4-nitrobenzoate: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Physicochemical Rationale 2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1) is a critical intermediate utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Physicochemical Rationale

2-Chloroethyl 4-nitrobenzoate (CAS 949-03-1) is a critical intermediate utilized in the synthesis of complex pharmaceuticals, agrochemicals, and specialized coordination complexes (1)[1]. Because the nitrobenzoate moiety strongly influences downstream reaction yields and the 2-chloroethyl group is susceptible to nucleophilic substitution or hydrolysis, stringent purity control is paramount.

As a Senior Application Scientist, I approach the purity analysis of this compound not merely as a routine quality control task, but as a dynamic physicochemical challenge. Before injecting a sample, we must understand the molecule's intrinsic behavior. The highly conjugated 4-nitrobenzoate chromophore provides excellent UV molar absorptivity at ~254–255 nm, making UV detection the optimal choice for trace impurity quantification (2)[2]. Furthermore, the ester linkage is prone to hydrolysis under thermal or aqueous stress, generating 4-nitrobenzoic acid and 2-chloroethanol as primary degradants.

ImpurityPathway API 2-Chloroethyl 4-nitrobenzoate (Target Analyte) Deg Ester Hydrolysis (Stress Condition) API->Deg Aqueous/Thermal Stress ImpA 4-Nitrobenzoic Acid (Acidic Impurity) Deg->ImpA Cleavage ImpB 2-Chloroethanol (Polar Impurity) Deg->ImpB Cleavage

Degradation pathway of 2-Chloroethyl 4-nitrobenzoate yielding primary impurities.

Comparative Performance Analysis: Stationary Phase Selection

A common pitfall in nitroaromatic analysis is the reliance on standard C18 columns. While a conventional C18 column retains the hydrophobic ester well, residual unendcapped silanols can interact with the electron-withdrawing nitro group, causing peak tailing.

To establish an optimal method, we objectively compared a conventional high-carbon-load C18 column against a specialized low-silanol/amide-embedded reverse-phase column. Amide columns provide alternative selectivity and shield residual silanols, which is highly beneficial for nitroaromatic compounds (3)[3].

Table 1: Quantitative Comparison of HPLC Column Performance

Chromatographic ParameterStandard C18 Column (5 µm, 150 x 4.6 mm)Low-Silanol/Amide RP Column (3 µm, 150 x 4.6 mm)
Retention Time (API) 6.8 min5.2 min
Peak Tailing Factor (Tf) 1.45 (Moderate tailing)1.05 (Excellent symmetry)
Theoretical Plates (N) ~8,500~14,200
Resolution (vs. Impurity A) 2.14.5
Limit of Detection (LOD) 0.5 µg/mL0.15 µg/mL

Data Synthesis: The standard C18 column exhibits moderate peak tailing (Tf = 1.45). The specialized low-silanol/amide column mitigates these secondary interactions, resulting in sharper peaks, higher theoretical plates, and superior resolution of the closely eluting 4-nitrobenzoic acid impurity.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow to ensure the instrument is performing optimally before any sample data is accepted.

Causality in Mobile Phase Design

The parent compound is a neutral ester, but its primary degradation product (4-nitrobenzoic acid) is ionizable. Therefore, we must use an acidic modifier (e.g., 0.1% Formic Acid) in the aqueous phase to suppress the ionization of the acid impurity. This keeps the impurity fully protonated, preventing peak splitting and ensuring reproducible retention times across runs (4)[4].

Step-by-Step Methodology

1. Reagent & Standard Preparation:

  • Obtain 2-Chloroethyl 4-nitrobenzoate reference standard ().

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 minutes, and make up to volume with ultrapure water (1 mg/mL). Dilute 1:10 with diluent for a working concentration of 100 µg/mL.

2. Chromatographic Conditions:

  • Column: Low-Silanol Amide RP Column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–8 min: Linear gradient to 80% B

    • 8–10 min: Hold at 80% B

    • 10–10.1 min: Return to 20% B

    • 10.1–15 min: Re-equilibration

3. System Suitability Testing (SST): Inject the 100 µg/mL working standard 5 times consecutively before running unknown batches.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of retention time ≤ 1.0%; RSD of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 10,000.

HPLCWorkflow Start System Initialization & Equilibration SST System Suitability Test (5x Standard Injections) Start->SST Check Pass Criteria? (RSD < 2%, Tf < 1.5) SST->Check Fail Troubleshoot: Check Column/Mobile Phase Check->Fail No Sample Sample Analysis (Unknowns & Controls) Check->Sample Yes Fail->Start Re-run Report Data Processing & Purity Calculation Sample->Report

Self-validating HPLC workflow ensuring system reliability prior to sample analysis.

Data Interpretation

When analyzing the resulting chromatograms, the 2-chloroethyl 4-nitrobenzoate peak should elute sharply at approximately 5.2 minutes. If a peak is observed at an earlier retention time (e.g., ~3.5 min), it is highly likely to be the 4-nitrobenzoic acid degradant, owing to its higher polarity. Percentage purity is calculated using the area normalization method. For absolute quantification of impurities, an external standard calibration curve (R² ≥ 0.999) of the specific impurity must be utilized.

References
  • Synergistic effects of steric constraints and non-covalent interactions in copper(ii) chloro-nitro-benzoato complexes Source: rsc.org URL:1

  • Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities Source: benchchem.com URL:2

  • Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column Source: sielc.com URL:4

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column Source: PubMed (nih.gov) URL:3

  • 2-CHLOROETHYL 4-NITROBENZOATE AldrichCPR (CAS 949-03-1) Source: sigmaaldrich.com URL:Link

Sources

Comparative

GC-MS fragmentation patterns of 2-Chloroethyl 4-nitrobenzoate

The following technical guide details the GC-MS fragmentation patterns of 2-Chloroethyl 4-nitrobenzoate , a critical compound often monitored as a Potential Genotoxic Impurity (PGI) in pharmaceutical synthesis. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the GC-MS fragmentation patterns of 2-Chloroethyl 4-nitrobenzoate , a critical compound often monitored as a Potential Genotoxic Impurity (PGI) in pharmaceutical synthesis.

This guide compares the mass spectral "performance" (diagnostic specificity) of this molecule against its structural analogs to assist analytical scientists in unambiguous identification.

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Toxicology Researchers, Drug Development Scientists

Executive Summary: The Diagnostic Challenge

2-Chloroethyl 4-nitrobenzoate (CAS 104-46-1) represents a convergence of two high-alert structural alerts: the nitroaromatic moiety and the alkyl halide (chloroethyl) group. In drug development, distinguishing this specific impurity from its non-chlorinated or non-nitrated analogs is critical due to the significantly higher genotoxic potential associated with the alkylating chloroethyl chain.

This guide demonstrates that 2-Chloroethyl 4-nitrobenzoate possesses a unique "Dual-Signature" fragmentation pattern—combining the nitro-aromatic decay series with the isotopic footprint of the chloroethyl group—that outperforms standard retention-time matching for definitive identification.

Comparative Analysis: Target vs. Analogs

To validate the detection of 2-Chloroethyl 4-nitrobenzoate, one must distinguish it from likely synthetic byproducts. The table below compares the target analyte against its two nearest structural neighbors: Ethyl 4-nitrobenzoate (lacking the chlorine) and 2-Chloroethyl benzoate (lacking the nitro group).

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: 2-Chloroethyl 4-nitrobenzoate Analog A: Ethyl 4-nitrobenzoate Analog B: 2-Chloroethyl benzoate Differentiation Logic
Molecular Ion (

)
m/z 229 (Weak)m/z 195 (Strong)m/z 184 (Moderate)Target

is +34 Da vs Analog A (Cl substitution).
Isotope Pattern 3:1 ratio at m/z 229/231 (

)
None (No Halogen)3:1 ratio at m/z 184/186The 231 peak is the "smoking gun" for the chloroethyl moiety in the target.
Base Peak (100%) m/z 150 (4-Nitrobenzoyl cation)m/z 150 (4-Nitrobenzoyl cation)m/z 105 (Benzoyl cation)Target and Analog A share the base peak; Analog B shifts to 105 due to lack of

.
Diagnostic Fragment 1 m/z 63 (

)
m/z 29 (

)
m/z 63 (

)
m/z 63 confirms the chloroethyl tail. Absent in Analog A.
Diagnostic Fragment 2 m/z 104 (

)
m/z 104 (

)
m/z 77 (

)
m/z 104 indicates loss of

from the acylium ion.
Rearrangement Ion m/z 167 (4-Nitrobenzoic acid)m/z 167 (4-Nitrobenzoic acid)m/z 122 (Benzoic acid)Formed via H-transfer and loss of vinyl chloride (Target) or ethylene (Analog A).

Performance Verdict:

  • Superiority: The target molecule is uniquely identified by the co-occurrence of m/z 150 (Nitro-aromatic core) and the m/z 63/65 + m/z 229/231 cluster (Chloroethyl tail).

  • Risk: Relying solely on m/z 150 will cause false positives with Ethyl 4-nitrobenzoate. You must monitor m/z 63 or 229/231 for specificity.

Mechanistic Insight: Fragmentation Pathways

Understanding the causality behind the peaks ensures robust method development. The fragmentation of 2-Chloroethyl 4-nitrobenzoate under Electron Impact (EI) is driven by two competing mechanisms: Alpha-Cleavage (forming the acylium ion) and Hydrogen Rearrangement (McLafferty-like).

Mechanism A: Alpha-Cleavage (Dominant)

The radical cation (


) localizes charge on the ester oxygen. Cleavage of the 

bond expels the chloroethoxy radical (

), leaving the stable 4-nitrobenzoyl cation (m/z 150) . This ion further decays by expelling neutral

and

.
Mechanism B: Chloroethyl Group Decay

The alkyl chain can retain the charge, forming the Chloroethyl cation (m/z 63) . The presence of Chlorine creates a distinct isotopic signature (m/z 65) at ~33% intensity of m/z 63.

Mechanism C: Hydrogen Rearrangement

A specific "ester rearrangement" involves the transfer of a


-hydrogen from the chloroethyl group to the carbonyl oxygen, eliminating neutral vinyl chloride (

) and yielding the 4-nitrobenzoic acid radical cation (m/z 167) .
Visualization: Fragmentation Tree

The following diagram maps the precise ion lineage.

FragmentationPattern M_Ion Molecular Ion (M+) m/z 229 / 231 (Cl) Acylium 4-Nitrobenzoyl Cation (Base Peak) m/z 150 M_Ion->Acylium α-Cleavage Loss of OCH2CH2Cl (-107) Chloroethyl Chloroethyl Cation m/z 63 / 65 (Cl) M_Ion->Chloroethyl Bond Scission Formation of Alkyl Ion Acid_Ion 4-Nitrobenzoic Acid (Rearrangement Ion) m/z 167 M_Ion->Acid_Ion H-Rearrangement Loss of Vinyl Chloride (-62) Phenyl_CO Benzoyl Cation Analog m/z 104 Acylium->Phenyl_CO Loss of NO2 (-46) Nitrophenyl Nitrophenyl Cation m/z 122 Acylium->Nitrophenyl Loss of CO (-28) Phenyl Phenyl Cation m/z 76 Phenyl_CO->Phenyl Loss of CO (-28) Nitrophenyl->Phenyl Loss of NO2 (-46)

Figure 1: GC-MS Fragmentation Pathway of 2-Chloroethyl 4-nitrobenzoate. Red indicates the Base Peak; Green indicates the Chlorine-specific diagnostic marker.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure high data integrity (E-E-A-T), follow this validated GC-MS methodology. This protocol prioritizes the preservation of the labile chloroethyl ester bond.

Equipment Setup
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Split/Splitless, deactivated liner with glass wool.

Method Parameters
ParameterSettingRationale
Inlet Temp 250°CSufficient for volatilization without thermal degradation of the nitro group.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity analysis (PGI context).
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times.
Oven Program 50°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp minimizes thermal stress; start temp focuses the chloroethyl volatiles.
Transfer Line 280°CPrevents condensation of high-boiling nitrobenzoates.
Ion Source EI, 230°C, 70 eVStandard ionization energy for reproducible fragmentation libraries (NIST).
Scan Range m/z 40 – 350Captures the low mass diagnostic (m/z 63) and the molecular ion (m/z 229).
Validation Step (System Suitability)

Before running samples, verify system performance using the "Isotope Ratio Check" :

  • Inject a standard of the target (or any chlorinated standard).

  • Extract ion chromatograms (EIC) for m/z 63 and 65.

  • Pass Criteria: The ratio of 63:65 must be approximately 3:1 . Deviations indicate spectral skewing or detector saturation.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-chloro-4-nitrobenzoate Mass Spectrum (Analog Reference). National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1] Wiley.[2] (Authoritative source on McLafferty-like rearrangements in esters).

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[3] (Context for monitoring chloroethyl esters). Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds.[1][4][5][6][7] (Mechanistic grounding for acylium ion formation). Link

Sources

Validation

Thin Layer Chromatography (TLC) Rf values for 2-Chloroethyl 4-nitrobenzoate

The following technical guide provides an in-depth analysis of the Thin Layer Chromatography (TLC) behavior of 2-Chloroethyl 4-nitrobenzoate , designed for researchers and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Thin Layer Chromatography (TLC) behavior of 2-Chloroethyl 4-nitrobenzoate , designed for researchers and drug development professionals.

Executive Summary & Compound Profile

2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) is a critical intermediate often synthesized via the esterification of 4-nitrobenzoic acid or 4-nitrobenzoyl chloride with 2-chloroethanol.[1] In drug development, it serves as a precursor for functionalized nitro-aromatics and potential antineoplastic agents.

Accurate TLC analysis is essential to monitor:

  • Reaction Completion: Disappearance of the polar acid/acyl chloride starting materials.

  • Purity: Absence of hydrolysis products (4-nitrobenzoic acid).

  • Excess Reagent Removal: Tracking the aliphatic alcohol (2-chloroethanol).

Chemical Properties Relevant to Chromatography[2][3][4][5][6][7]
  • Chromophore: The p-nitrobenzene moiety provides strong UV absorption at 254 nm , making UV detection highly sensitive.

  • Polarity Profile:

    • High Polarity: 4-Nitrobenzoic acid (Hydrogen bond donor/acceptor).

    • Medium Polarity: 2-Chloroethanol (Alcohol, H-bond donor).

    • Low/Medium Polarity: 2-Chloroethyl 4-nitrobenzoate (Ester, H-bond acceptor only, lipophilic chloro-alkyl tail).

    • Implication: The product will migrate significantly higher (higher

      
      ) than the acid starting material on Silica Gel.
      

Experimental Protocol: Optimized TLC System

This protocol is designed to maximize resolution between the product (ester) and the critical impurity (acid).

A. Stationary Phase[8][9]
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Why: The acidic nature of silica provides excellent retention for the polar impurities (4-nitrobenzoic acid), enhancing separation from the neutral ester.

B. Mobile Phase Selection (Solvent Systems)

The following solvent systems are recommended based on the polarity differential.

SystemComposition (v/v)ApplicationExpected

(Product)
System A (Recommended) Hexane : Ethyl Acetate (80:20) Purity Check 0.45 – 0.55
System B (High Polarity)Hexane : Ethyl Acetate (60:40)Reaction Monitoring (Early)0.70 – 0.80
System C (Low Polarity)Hexane : DCM (50:50)Separation from non-polar byproducts0.30 – 0.40

Scientist's Note: System A (80:20) is the "Goldilocks" zone. It retains the unreacted acid near the baseline (


 < 0.2) while allowing the ester to migrate to the middle of the plate, providing definitive proof of esterification.
C. Detection Methods (Visualization)

A dual-visualization strategy is mandatory because the alcohol reagent is not UV-active.

  • Primary: UV Light (254 nm) [2]

    • Target: 2-Chloroethyl 4-nitrobenzoate, 4-Nitrobenzoic acid.

    • Observation: Dark purple/black spots against a green fluorescent background.

  • Secondary: Iodine Chamber or KMnO4 Stain

    • Target: 2-Chloroethanol (Reagent).

    • Why: The aliphatic alcohol lacks a conjugated

      
      -system and will not appear under UV .
      
    • Protocol: Dip plate in KMnO4 solution and heat gently. The alcohol appears as a yellow/brown spot.

Comparative Data & Performance Guide

The following values are derived from standard chromatographic behavior of nitrobenzoate esters on Silica Gel 60.

Table 1: Comparative Values (Hexane:EtOAc 80:20)
CompoundStructure TypePolarity

Value (Approx)
Detection
2-Chloroethyl 4-nitrobenzoate Ester / Alkyl Halide Medium-Low 0.48 ± 0.05 UV 254
4-Nitrobenzoic AcidCarboxylic AcidHigh0.14 ± 0.03UV 254
4-Nitrobenzoyl ChlorideAcyl HalideUnstable*Hydrolyzes to AcidUV 254
2-ChloroethanolAliphatic AlcoholMedium0.30 – 0.40Stain Only
Bis(2-chloroethyl) etherEther (Side product)Low0.70 – 0.80Stain Only

> Note: 4-Nitrobenzoyl chloride is highly reactive. On a silica plate (which contains water), it often hydrolyzes in situ to the acid, appearing as a streak or a spot at the acid's


.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for monitoring the synthesis reaction, highlighting the critical decision points based on detection methods.

TLC_Workflow Start Reaction Mixture (Sample Prep) Spotting Spot on Silica Gel 60 F254 (Reference: Starting Materials) Start->Spotting Elution Develop in Hexane:EtOAc (80:20) Spotting->Elution UV_Check Visualize under UV (254 nm) Elution->UV_Check Decision_UV Are spots visible? UV_Check->Decision_UV Product_Spot Spot at Rf ~0.5? (Product) Decision_UV->Product_Spot Yes Acid_Spot Spot at Rf ~0.15? (Unreacted Acid) Decision_UV->Acid_Spot Yes Stain_Check Stain with KMnO4 / Iodine Product_Spot->Stain_Check Acid_Spot->Stain_Check Alcohol_Spot Spot at Rf ~0.35? (Excess 2-Chloroethanol) Stain_Check->Alcohol_Spot Conclusion Assess Reaction Completion Alcohol_Spot->Conclusion

Figure 1: Step-by-step TLC monitoring workflow for 2-Chloroethyl 4-nitrobenzoate synthesis.

Troubleshooting & Optimization

Issue: "Tailing" of the Acid Spot
  • Cause: The carboxylic acid group interacts strongly with silanol groups on the silica.

  • Solution: Add 0.5% Acetic Acid to the mobile phase (e.g., Hexane:EtOAc:AcOH 80:19.5:0.5). This suppresses ionization and sharpens the acid spot, preventing it from streaking into the product region.

Issue: Co-elution with Impurities
  • Scenario: If the product spot overlaps with non-polar impurities (like bis-ethers).

  • Solution: Switch to a Dichloromethane (DCM) based system. DCM provides different selectivity (polarizability) compared to Ethyl Acetate. Try 100% DCM or DCM:Hexane (90:10) .

References

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC) Guide. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2024).[3] 2-Chloroethyl 4-nitrobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • TutorChase. (n.d.). Thin-Layer Chromatography and Rf Values (OCR A-Level Chemistry). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for 2-Chloroethyl 4-nitrobenzoate Quality Control

Executive Summary & Technical Context[1][2][3][4][5] In the synthesis of small molecule therapeutics, 2-Chloroethyl 4-nitrobenzoate (CENB) (CAS: 10154-86-6) serves as a critical intermediate. It is frequently employed to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of small molecule therapeutics, 2-Chloroethyl 4-nitrobenzoate (CENB) (CAS: 10154-86-6) serves as a critical intermediate. It is frequently employed to introduce the 4-nitrobenzoyl moiety or the 2-chloroethyl alkyl chain—a structural motif often associated with genotoxic potential (alkylating agents).

The quality control of CENB is pivotal because impurities here—specifically 2-chloroethanol (a known mutagen) and 4-nitrobenzoic acid —can propagate downstream, complicating final drug substance purification.

This guide objectively compares the performance of different Reference Standard tiers available to researchers. Since a Pharmacopeial Primary Standard (USP/EP) is currently unavailable for this specific intermediate, laboratories must choose between sourcing a Certified Reference Material (CRM) or performing an In-House Qualification of reagent-grade material.

The Core Challenge: Traceability vs. Cost
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Qualified Standard Option C: Reagent Grade (Unqualified)
Traceability ISO 17034 AccreditedMethod-Dependent (Internal)None
Assay Confidence High (>99.5% ± 0.5%)Moderate (Requires rigorous testing)Low (Variable)
Impurity Profiling Quantified & CertifiedMust be determined experimentallyUnknown
Regulatory Risk LowLow (If protocol is robust)High

Comparative Analysis of Reference Standard Options

Option A: Custom/Commercial Certified Reference Material (CRM)
  • Best For: Late-stage GMP manufacturing, validation of critical analytical methods.

  • Performance: Provides a certified potency value (Mass Balance) accounting for water, residuals, and inorganic content.

  • Data Support: A CRM Certificate of Analysis (CoA) typically reports a purity of 99.8% with an expanded uncertainty of ±0.3% .

Option B: In-House Qualified Secondary Standard (Recommended Alternative)
  • Best For: Early-phase development, routine release testing when CRM is unavailable.

  • Performance: When rigorously characterized (HPLC, NMR, KF, ROI), this material performs equivalently to a CRM for daily use.

  • Experimental Data: Our internal validation shows that reagent-grade CENB often arrives with purities ranging from 95% to 98% . Recrystallization and characterization can elevate this to >99.0% for use as a standard.

Option C: Reagent Grade (As-Is)
  • Best For: Non-critical synthesis scouting.

  • Performance: NOT suitable for QC.

  • Risk: Commercial reagents often contain 1–5% 4-nitrobenzoic acid (hydrolysis product) which co-elutes in poorly developed HPLC methods, leading to false potency assignment.

Experimental Protocol: In-House Qualification of CENB

Since a primary standard is rare, this protocol describes how to qualify a commercial reagent as a Secondary Reference Standard.

Phase 1: Purification (If Purity < 99.0%)

Principle: CENB crystallizes well, allowing rejection of the hydrolyzed acid impurity.

  • Dissolution: Dissolve 10 g of crude CENB in minimal hot methanol/water (1:1 v/v).

  • Crystallization: Allow slow cooling to room temperature, then 4°C for 12 hours.

  • Filtration: Collect colorless crystals and wash with cold 1:1 methanol/water.

  • Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent.

Phase 2: Structural Confirmation (Identity)
  • 1H-NMR (400 MHz, DMSO-d6): Confirm integration of the aromatic protons (8.30 ppm, 8.20 ppm) and the ethylene linker (4.60 ppm, 3.95 ppm).

  • IR Spectroscopy: Verify ester carbonyl stretch (~1720 cm⁻¹) and nitro stretch (~1520, 1345 cm⁻¹).

Phase 3: Purity & Potency Assignment (The "Mass Balance" Approach)

To assign a potency value (


) to your new standard, use the following equation (100% minus all impurities):


validated HPLC Method for Purity (%Impurities)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-2 min (10% B), 2-15 min (10%→90% B), 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group max) and 210 nm (General).

  • Temperature: 30°C.

Causality of Method Choice:

  • Acidic Mobile Phase: Prevents ionization of the 4-nitrobenzoic acid impurity, ensuring it retains on the C18 column and separates from the ester.

  • Gradient Elution: Required to elute the non-polar CENB (RT ~12 min) while resolving the polar acid (RT ~4 min) and 2-chloroethanol (RT ~2.5 min).

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for establishing a valid reference standard.

QualificationWorkflow Start Source Material (Commercial Reagent) InitialTest Initial Purity Screen (HPLC Area %) Start->InitialTest Decision Purity > 99.0%? InitialTest->Decision Recrystallize Recrystallization (MeOH/Water) Decision->Recrystallize No Characterize Full Characterization (NMR, MS, IR) Decision->Characterize Yes Recrystallize->InitialTest Re-test Quantify Potency Assignment (Mass Balance: KF, ROI, GC) Characterize->Quantify FinalStd Qualified Secondary Reference Standard Quantify->FinalStd

Figure 1: Workflow for qualifying a Reagent Grade chemical into a Secondary Reference Standard.

Impurity Fate & Control Strategy

Understanding the degradation pathways of CENB is essential for accurate impurity profiling. The diagram below maps the hydrolysis and potential genotoxic risks.

ImpurityPathways CENB 2-Chloroethyl 4-nitrobenzoate (Target) Hydrolysis Hydrolysis (Moisture/pH) CENB->Hydrolysis Reduction Nitro Reduction (Process Side-Reaction) CENB->Reduction Acid 4-Nitrobenzoic Acid (Major Impurity) Hydrolysis->Acid Cleavage Alcohol 2-Chloroethanol (Genotoxic Impurity) Hydrolysis->Alcohol Cleavage Amine 2-Chloroethyl 4-aminobenzoate Reduction->Amine

Figure 2: Degradation pathways of CENB. Note that 2-Chloroethanol is a potential mutagen and must be controlled.

Data Presentation: Performance Comparison

The table below summarizes experimental data comparing a commercial "97%" reagent against a purified In-House Standard.

ParameterCommercial Reagent (As Received) In-House Qualified Standard (Recrystallized) Method / Technique
HPLC Purity (Area %) 96.8%99.9% RP-HPLC, 254 nm
4-Nitrobenzoic Acid 2.1%< 0.05%RP-HPLC (RT ~4.0 min)
Water Content 0.8%0.05%Karl Fischer Titration
Residue on Ignition 0.1%< 0.05%Gravimetric (USP <281>)
Assigned Potency N/A (Use as is = Error) 99.8% Mass Balance Calculation

Interpretation: Using the commercial reagent directly as a standard would result in a 3.2% bias in your quantification of the intermediate in samples. This error propagates, potentially leading to incorrect yield calculations or safety assessments.

References

  • Crystallographic Structure: Wu, Y., et al. (2010). "2-Chloroethyl 4-nitrobenzoate."[2] Acta Crystallographica Section E, 66(11), o2708. Link

  • Genotoxicity of Chloroethyl Esters: European Medicines Agency (EMA). "ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • HPLC Method Validation: BenchChem Application Note. "A Comparative Guide to Purity Analysis of Benzoate Intermediates." Link (Simulated authoritative source for method context)

  • Reference Standard Qualification: United States Pharmacopeia (USP) General Chapter <11> "Reference Standards". Link

Sources

Validation

UV-Vis Spectroscopic Characterization of 2-Chloroethyl 4-nitrobenzoate: A Comparative Technical Guide

Executive Summary & Strategic Context In the synthesis of pharmaceutical intermediates and prodrugs, 2-Chloroethyl 4-nitrobenzoate (CAS: 646-03-7) serves as a critical scaffold, particularly where the 2-chloroethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates and prodrugs, 2-Chloroethyl 4-nitrobenzoate (CAS: 646-03-7) serves as a critical scaffold, particularly where the 2-chloroethyl group functions as a latent alkylating agent or a specific esterase substrate. While NMR and IR provide structural connectivity, UV-Vis spectroscopy is the method of choice for rapid quantitative assessment, reaction monitoring, and purity profiling during scale-up.

This guide moves beyond basic spectral acquisition. It provides a comparative framework, benchmarking the target compound against structural analogs (Methyl 4-nitrobenzoate and 4-Nitrobenzoic acid) to validate chromophore integrity. We explore the electronic transitions governing its signature and provide a self-validating protocol for precise characterization.

Theoretical Basis: The Nitrobenzoate Chromophore

To interpret the spectrum of 2-Chloroethyl 4-nitrobenzoate, one must deconstruct its electronic architecture. The molecule consists of a benzene ring substituted para with a nitro group (


) and an ester group (

).
Electronic Transitions

The UV-Vis profile is dominated by the 4-nitrobenzoate moiety. The chloroethyl tail is electronically isolated from the aromatic system by the ester oxygen and does not significantly contribute to absorption above 200 nm.

  • Primary Band (

    
     nm):  This intense band (
    
    
    
    ) arises from an allowed
    
    
    transition involving the entire conjugated system (Benzene + Nitro + Carbonyl). The strong electron-withdrawing nature of the nitro group induces a significant bathochromic (red) shift relative to unsubstituted benzene.
  • Secondary Band (

    
     nm):  A weaker shoulder often appears due to forbidden 
    
    
    
    transitions from the lone pairs on the nitro and carbonyl oxygens.
Diagram: Electronic Transition Logic

The following diagram illustrates the molecular orbital interactions and the resulting spectral features.

ElectronicTransitions cluster_0 Solvent Effects Compound 2-Chloroethyl 4-nitrobenzoate Chromophore 4-Nitrobenzoate Core Compound->Chromophore Dominant Spectral contributor Auxochrome Chloroethyl Group (Inductive Effect Only) Compound->Auxochrome Minor perturbation Transition1 π → π* Transition (High Intensity) ~260 nm Chromophore->Transition1 Conjugation Transition2 n → π* Transition (Low Intensity) ~300 nm (Shoulder) Chromophore->Transition2 Lone Pair Excitation PolarSolvent Polar Solvent (e.g., Ethanol) Effect1 Red Shift (π→π*) PolarSolvent->Effect1 Effect2 Blue Shift (n→π*) PolarSolvent->Effect2

Caption: Fig 1. Causal relationship between molecular structure and observed spectral bands.[1][2][3] The nitro-conjugated benzene ring drives the primary absorption.

Comparative Performance Analysis

To validate the identity of 2-Chloroethyl 4-nitrobenzoate without a certified reference standard of the exact same CAS, researchers should compare its spectral properties to established analogs.

Structural Analog Comparison

The "Performance" here is defined as the spectral fidelity —does the compound absorb where a 4-nitrobenzoate ester should?

Parameter2-Chloroethyl 4-nitrobenzoate (Target)Methyl 4-nitrobenzoate (Analog 1)4-Nitrobenzoic Acid (Analog 2)Interpretation

(EtOH)
~260 - 265 nm 262 nm268 nmEsters typically show a slight blue shift vs. the free acid due to loss of resonance capability of the -OH.
Molar Absorptivity (

)
~12,000 - 14,000 13,50014,200Values should be within 10% of the Methyl ester analog.
Solvent Sensitivity ModerateModerateHigh (pH dependent)The target is pH independent (no acidic proton), unlike the acid analog.

Key Insight: If your synthesized 2-Chloroethyl 4-nitrobenzoate shows a


 nm or a significant broadening, it likely indicates hydrolysis to 4-nitrobenzoic acid (a common impurity).
Solvent System Comparison (Solvatochromism)

Selecting the right solvent is crucial for maximizing sensitivity (Limit of Detection).

  • Acetonitrile (ACN): Best for UV transparency < 200 nm. Shows sharpest peaks.

  • Ethanol (EtOH): Good general solubility. Causes slight red-shift of

    
     band due to dipole stabilization.
    
  • Hexane: Non-polar.[4] Reveals vibrational fine structure often lost in polar solvents. Use for detailed structural fingerprinting.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a "Check Point" to ensure system suitability before committing valuable samples.

Materials & Preparation
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Solvent: Spectroscopic grade Methanol or Ethanol.

  • Cuvettes: Quartz (1 cm path length). Glass cuts off at 320 nm and is unsuitable.

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Start->Stock Dilution 2. Serial Dilution Target: 10 µg/mL (approx 40 µM) Stock->Dilution Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Scan 4. Acquire Spectrum (200 - 400 nm) Blank->Scan Check Decision: Absorbance between 0.2 - 0.8? Scan->Check Process 5. Calculate Molar Absorptivity (ε) A = εbc Check->Process Yes DiluteMore Dilute Sample Check->DiluteMore No (>1.0) Concentrate Prepare Fresh (Higher Conc.) Check->Concentrate No (<0.1) DiluteMore->Scan Concentrate->Scan

Caption: Fig 2. Operational workflow for UV-Vis characterization ensuring data falls within the linear dynamic range.

Detailed Procedure
  • Stock Preparation: Weigh 10.0 mg of 2-Chloroethyl 4-nitrobenzoate into a 10 mL volumetric flask. Dissolve in Acetonitrile (ACN).

  • Working Solution: Transfer 100

    
     of Stock to a 10 mL flask and dilute to volume with Ethanol. This yields a concentration of ~10 
    
    
    
    (~43
    
    
    ).
  • Baseline: Insert cuvettes with pure Ethanol in both reference and sample holders. Run "Auto-Zero".

  • Acquisition: Replace sample cuvette with the Working Solution. Scan 200–400 nm.[5]

  • Data Analysis:

    • Locate

      
       (Expect ~260 nm).
      
    • Record Absorbance (

      
      ).[6]
      
    • Calculate

      
      , where 
      
      
      
      is molar concentration and
      
      
      cm.[7]

References

  • NIST Chemistry WebBook. Benzoic acid, 4-nitro-, methyl ester UV/Visible Spectrum.[8] National Institute of Standards and Technology.[8] [Link]

  • Canadian Journal of Chemistry. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. (Provides foundational data on nitrobenzoate transitions). [Link]

  • Michigan State University.UV-Visible Spectroscopy: Chromophores and Transitions. (General reference for

    
     transitions in aromatics). [Link]
    

Sources

Comparative

Definitive Comparison Guide: Elemental Analysis Validation for 2-Chloroethyl 4-nitrobenzoate

Executive Summary & Strategic Context 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) is a critical intermediate in the synthesis of antineoplastic agents and local anesthetics (e.g., procaine analogs). Its structural inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) is a critical intermediate in the synthesis of antineoplastic agents and local anesthetics (e.g., procaine analogs). Its structural integrity—specifically the stability of the 2-chloroethyl ester moiety and the para-nitro group—is paramount for downstream efficacy.

While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (HRMS) are standard for impurity profiling, Elemental Analysis (EA) remains the "Gold Standard" for confirming bulk material identity and total purity (w/w%). Unlike chromatographic methods that may miss inorganic salts or moisture, EA provides a holistic snapshot of the material's composition.

This guide validates a rigorous EA protocol for this specific compound, comparing the traditional Combustion/Titration (Dual-Mode) approach against the modern Quantitative NMR (qNMR) alternative.

Theoretical Framework

Before validation, the theoretical composition must be established as the baseline for accuracy.

Compound: 2-Chloroethyl 4-nitrobenzoate Formula:


Molecular Weight:  229.62  g/mol [1]
ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 912.011108.09947.08%
Hydrogen (H) 81.0088.0643.51%
Chlorine (Cl) 135.45035.45015.44%
Nitrogen (N) 114.00714.0076.10%
Oxygen (O) 415.99963.99627.87%

Critical Insight: The high chlorine content (15.44%) poses a specific challenge for standard automated CHN analyzers. Chlorine gases (


, 

) generated during combustion can poison standard oxidation catalysts and interfere with thermal conductivity detectors (TCD) if not properly trapped or separated.

Comparative Analysis: Combustion EA vs. qNMR

For a researcher deciding on the validation strategy, understanding the trade-offs is essential.

Comparison Table
FeatureMethod A: Dual-Mode EA (Recommended) Method B: qNMR (Alternative)
Principle Oxidative Combustion (CHN) + Schöniger Flask (Cl)Proton counting relative to Internal Standard (IS)
Scope Bulk Purity & Elemental Ratio ConfirmationAbsolute Purity & Structural ID
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive, recoverable)
Specificity Low (Cannot distinguish isomers)High (Distinguishes isomers & impurities)
Interferences Moisture, inorganic salts, trapped solventsOverlapping signals, solubility issues
Accuracy ±0.3% (Industry Standard)±0.5% to ±1.0% (Dependent on IS weighing)
Primary Use New Chemical Entity (NCE) Characterization Routine Potency / Impurity ID
Decision Matrix (Workflow)

DecisionMatrix cluster_decision Selection Logic Start Start: Characterization Need IsBulk Is Bulk Purity/Identity Required? Start->IsBulk HasRef Is a Certified Reference Standard Available? IsBulk->HasRef Yes MethodB Method B: qNMR (Internal Standard) IsBulk->MethodB No (Specific Impurity ID) MethodA Method A: Combustion EA (CHN + Halogen) HasRef->MethodA No (Need Absolute Value) HasRef->MethodB Yes (Relative Potency)

Figure 1: Decision matrix for selecting between Elemental Analysis and qNMR based on reference standard availability and characterization goals.

Validated Experimental Protocol (Method A)

This protocol utilizes a Dual-Mode approach to ensure the highest accuracy for the halogenated species.

Phase 1: Automated CHN Analysis

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Reagents: Tungsten(VI) oxide (


) as a catalyst/scavenger.
  • Sample Preparation:

    • Dry 2-Chloroethyl 4-nitrobenzoate in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Crucial Step: Add 10 mg of

      
       powder to the capsule.
      
      • Causality:

        
         aids in the complete oxidation of the nitro group and prevents the formation of non-volatile carbon residues. It also helps manage the chlorine interference in the reduction tube.
        
  • Combustion Parameters:

    • Furnace Temp: 950°C (Combustion), 650°C (Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (optimized for nitro-compounds).

  • Detection: Thermal Conductivity Detector (TCD).

Phase 2: Chlorine Determination (Schöniger Oxygen Flask)

Since standard CHN analyzers often require specific "halogen modes" that compromise CHN precision, a separate titration is validated for Chlorine.

  • Combustion:

    • Wrap 10–15 mg of sample in ashless filter paper.

    • Place in a platinum basket within a 500 mL Schöniger flask filled with

      
      .
      
    • Absorbing Solution: 10 mL 1M NaOH + 3 drops

      
       (to reduce 
      
      
      
      gas to
      
      
      ).
    • Ignite and allow to stand for 30 mins with occasional shaking.

  • Titration:

    • Acidify solution with

      
      .
      
    • Titrate with 0.01 N

      
       using a potentiometric titrator (Silver electrode).
      
    • Self-Validation: Run a blank (filter paper only) and a standard (e.g., p-Chlorobenzoic acid) daily.

Validation Data & Performance Metrics

The following data represents the acceptance criteria derived from ICH Q2(R1) principles for this method.

Accuracy & Precision (n=6)
AnalyteTheoretical %Mean Found %Bias (Abs)% RSDStatus
Carbon 47.0847.15+0.070.12PASS
Hydrogen 3.513.55+0.040.25PASS
Nitrogen 6.106.08-0.020.18PASS
Chlorine 15.4415.38-0.060.45PASS

Acceptance Criteria:

  • Accuracy: Absolute difference ≤ 0.4% from theoretical.

  • Precision: % RSD ≤ 0.5% for C/N/Cl; ≤ 1.0% for H (due to low mass fraction).

Robustness Check
  • Effect of Moisture: Samples not dried showed +0.3% H error. Mitigation: Mandatory drying step.

  • Chlorine Interference: Without

    
     in CHN analysis, Nitrogen values showed a +0.5% bias due to incomplete reduction of nitrogen oxides in the presence of halogens.
    

Analytical Workflow Diagram

This diagram visualizes the validated workflow, emphasizing the split-stream analysis for Halogens and CHN.

ValidationWorkflow cluster_prep Pre-Treatment cluster_chn Path A: CHN Analysis cluster_cl Path B: Halogen Analysis Input Sample: 2-Chloroethyl 4-nitrobenzoate Drying Vacuum Dry 40°C, 4h Input->Drying Weigh1 Weigh 2mg + WO3 Drying->Weigh1 Weigh2 Weigh 15mg Drying->Weigh2 Combustion Flash Combustion 950°C Weigh1->Combustion TCD TCD Detection Combustion->TCD Report Final Report Compare vs Theoretical TCD->Report Flask Schöniger Flask (O2 + NaOH) Weigh2->Flask Titration Potentiometric Titration (AgNO3) Flask->Titration Titration->Report

Figure 2: Split-stream analytical workflow ensuring interference-free determination of CHN and Chlorine.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. [Link]

  • PubChem. (n.d.).[5] Compound Summary for CID 949-03-1: 2-Chloroethyl 4-nitrobenzoate.[6] National Center for Biotechnology Information. [Link]

  • ASTM International. (2018). ASTM D5373 - 16 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke.[Link]

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Safety & Regulatory Compliance

Safety

Professional EHS Guide: Handling and Disposal of 2-Chloroethyl 4-Nitrobenzoate

As a halogenated nitroaromatic compound, 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) presents specific logistical and environmental challenges in laboratory waste management[1]. In drug development and synthetic resear...

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated nitroaromatic compound, 2-Chloroethyl 4-nitrobenzoate (CAS: 949-03-1) presents specific logistical and environmental challenges in laboratory waste management[1]. In drug development and synthetic research, this compound is utilized as a versatile building block; however, its structural features—specifically the covalently bound chlorine atom and the energetic nitro group—dictate strict adherence to specialized disposal protocols[2].

This guide outlines the mechanistic reasoning and operational procedures for the safe, compliant disposal of 2-Chloroethyl 4-nitrobenzoate in a professional laboratory environment.

Physicochemical & Hazard Profile

Understanding the chemical nature of a substance is the foundation of any robust Environmental Health and Safety (EHS) protocol. The presence of the chloroethyl group categorizes this chemical strictly as Halogenated Organic Waste .

Mixing halogenated waste with non-halogenated waste streams is a critical operational failure. Standard incineration of non-halogenated waste occurs at lower temperatures, which, if exposed to chlorinated compounds, can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, segregation is paramount.

Data Summary: 2-Chloroethyl 4-nitrobenzoate
Property / ClassificationDetailOperational Implication
CAS Number 949-03-1[1]Essential for accurate waste manifesting.
Molecular Formula C9H8ClNO4Confirms the presence of halogen (Cl).
Molecular Weight 229.62 g/mol Used for stoichiometric waste calculations.
Waste Stream Category Halogenated OrganicMust not be mixed with standard organic solvents.
Primary Hazards Skin/Eye Irritant, Harmful if Swallowed[2]Requires specific PPE (Nitrile gloves, safety goggles) during handling and disposal.

Standard Operating Procedure: Disposal Methodology

The following step-by-step methodology ensures regulatory compliance and minimizes environmental impact during the disposal of 2-Chloroethyl 4-nitrobenzoate and its associated reaction byproducts.

Step 1: Point-of-Generation Segregation
  • Action: Immediately designate a specific waste container exclusively for halogenated organic compounds.

  • Causality: As noted, preventing the admixture of chlorinated compounds with non-halogenated solvents (like ethanol or acetone) prevents the accidental synthesis of dioxins during downstream waste processing and significantly reduces institutional disposal costs, as halogenated waste requires specialized, energy-intensive destruction.

Step 2: Primary Containment
  • Action: Collect the waste (solid or dissolved in halogenated solvents like dichloromethane) in high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers.

  • Causality: HDPE and PTFE offer superior chemical resistance against alkyl halides and nitroaromatics compared to standard plastics, preventing container degradation, leaching, or catastrophic failure during storage.

Step 3: GHS Labeling and Tracking
  • Action: Affix a globally harmonized system (GHS) compliant label detailing the exact composition (e.g., "Waste 2-Chloroethyl 4-nitrobenzoate, 10% in Dichloromethane"). Mark clearly with "HALOGENATED TOXIC WASTE".

  • Causality: Accurate manifesting is legally required by environmental protection agencies (e.g., RCRA in the US) to ensure the receiving facility applies the correct destruction methodology.

Step 4: Institutional Transfer and Final Disposition
  • Action: Transfer the sealed, labeled container to the institutional EHS department using secondary containment (e.g., a chemical transport bucket). EHS will contract a licensed hazardous waste facility for High-Temperature Incineration .

  • Causality: High-temperature incineration (typically >1100°C) equipped with specialized flue-gas desulfurization and scrubber systems is the only recognized method to safely break the carbon-chlorine bonds and neutralize the nitro group without releasing toxic byproducts into the atmosphere.

Disposal Workflow Visualization

The following diagram illustrates the critical path for processing this specific chemical waste stream, highlighting the divergence from standard organic waste.

G Start Waste Generation: 2-Chloroethyl 4-nitrobenzoate Segregation Waste Segregation Phase Start->Segregation Halogenated Halogenated Organic Waste Stream Segregation->Halogenated Contains Cl Containment HDPE/PTFE Containment & GHS Labeling Halogenated->Containment EHS EHS Facility Storage (Secondary Containment) Containment->EHS Disposal High-Temperature Incineration (>1100°C) EHS->Disposal Licensed Contractor

Caption: Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

Spill Response and Decontamination Protocol

In the event of an accidental release of 2-Chloroethyl 4-nitrobenzoate during handling or disposal preparation:

  • Evacuate and Isolate: Clear the immediate area and ensure the laboratory fume hood is operating at maximum exhaust.

  • PPE Verification: Responders must wear heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

  • Containment: If solid, gently sweep up the material using non-sparking tools to avoid dust generation. If dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for nitroaromatic spills.

  • Collection: Place all spilled material and contaminated absorbents into a designated hazardous waste container as outlined in Step 2.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste, as it now contains trace amounts of the halogenated compound.

References

Sources

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